molecular formula C9H12ClF2N B591933 (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride CAS No. 1391431-90-5

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

Katalognummer: B591933
CAS-Nummer: 1391431-90-5
Molekulargewicht: 207.649
InChI-Schlüssel: RXYPROYXZWFRHT-FVGYRXGTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a chiral amine compound serving as a critical synthetic intermediate in medicinal chemistry and drug discovery research . The specific stereochemistry of the (S)-enantiomer makes it a valuable scaffold for constructing more complex, optically active molecules. Its structure, featuring a propan-1-amine group on a 2,5-difluorophenyl ring, is frequently utilized in the design and synthesis of candidate compounds for preclinical evaluation . This compound is offered for research applications only and is not intended for diagnostic or therapeutic use. Researchers employ this building block to explore structure-activity relationships, particularly in programs targeting central nervous system and other disorders where fluorinated aromatic systems can influence bioavailability and target binding. For research use only.

Eigenschaften

IUPAC Name

(1S)-1-(2,5-difluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-2-9(12)7-5-6(10)3-4-8(7)11;/h3-5,9H,2,12H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYPROYXZWFRHT-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=C(C=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704235
Record name (1S)-1-(2,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217437-41-6
Record name (1S)-1-(2,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a chiral amine that serves as a crucial building block in medicinal chemistry and drug discovery. Its specific stereochemistry and the presence of a difluorophenyl moiety make it a valuable intermediate in the synthesis of complex, optically active pharmaceutical compounds. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this important synthetic intermediate.

Chemical and Physical Properties

This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base.

PropertyValueSource
IUPAC Name (1S)-1-(2,5-difluorophenyl)propan-1-amine;hydrochloride[1]
CAS Number 1391431-90-5[2]
Molecular Formula C₉H₁₂ClF₂N[1]
Molecular Weight 207.65 g/mol [3]
Predicted pKa 8.60 ± 0.10[1]
Predicted LogP ~2.1[1]
Solubility and Stability

Synthesis

The synthesis of this compound can be achieved through several synthetic routes. Two prominent methods are asymmetric synthesis and chiral resolution of a racemic mixture.

Chiral Resolution of Racemic 1-(2,5-Difluorophenyl)propan-1-amine

A common and effective method involves the synthesis of the racemic amine followed by resolution using a chiral resolving agent. A detailed protocol based on this strategy is outlined below.[2]

Experimental Protocol: Synthesis and Resolution

Step 1: Synthesis of Racemic 1-(2,5-Difluorophenyl)propan-1-amine

  • Friedel-Crafts Acylation: 1,4-Difluorobenzene is acylated with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 1-(2,5-difluorophenyl)propan-1-one.

  • Reductive Amination: The resulting ketone undergoes reductive amination. This can be achieved using a variety of reducing agents and an ammonia source (e.g., ammonium acetate and sodium cyanoborohydride) to produce racemic 1-(2,5-difluorophenyl)propan-1-amine.

Step 2: Chiral Resolution

  • Diastereomeric Salt Formation: The racemic amine is dissolved in a suitable solvent, such as ethanol. A chiral resolving agent, for instance, (R)-(-)-Mandelic acid, is added to the solution. The (S)-amine will react with the (R)-mandelic acid to form a diastereomeric salt, (S)-1-(2,5-difluorophenyl)propan-1-ammonium (R)-mandelate, which has different physical properties from the corresponding (R,R) salt.

  • Fractional Crystallization: The solution is cooled to induce crystallization. Due to the different solubilities of the diastereomeric salts, the (S,R) salt will preferentially crystallize out of the solution.

  • Isolation of the (S)-enantiomer: The crystals are collected by filtration and can be recrystallized to improve enantiomeric purity. The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to liberate the free (S)-1-(2,5-difluorophenyl)propan-1-amine. The amine is extracted into an organic solvent.

Step 3: Hydrochloride Salt Formation

  • The free (S)-amine is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring.

  • The this compound precipitates as a solid and is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Sources

The Definitive Guide to the Structural Elucidation of (S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a chiral amine of significant interest in medicinal chemistry, often serving as a critical building block in the synthesis of novel pharmaceutical agents, particularly those targeting the central nervous system.[1] The precise stereochemistry of the (S)-enantiomer is crucial for its pharmacological activity and therapeutic efficacy. Therefore, rigorous structural elucidation and confirmation of its enantiomeric purity are paramount. This guide provides a comprehensive, in-depth technical overview of the essential analytical methodologies for the complete structural characterization of this compound. We will delve into the core principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC). Each section will present not only the theoretical underpinnings but also detailed, field-proven experimental protocols and expected data, empowering researchers to confidently and accurately characterize this important chiral amine.

Synthesis and Stereochemical Control: The Foundation of Purity

The synthesis of enantiomerically pure this compound typically involves a two-stage process: the initial synthesis of the racemic mixture followed by chiral resolution.[1] Understanding this process is fundamental to appreciating the potential impurities and the importance of the subsequent analytical verification.

Racemic Synthesis

A common route to the racemic compound is through a Friedel-Crafts acylation of 1,2-difluorobenzene with propionyl chloride, followed by reductive amination.

Experimental Protocol: Racemic Synthesis

  • Friedel-Crafts Acylation: To a stirred solution of 1,2-difluorobenzene and aluminum chloride (AlCl₃) in an appropriate solvent (e.g., dichloromethane), slowly add propionyl chloride at a controlled temperature (typically 0-5 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding it to ice-water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2,5-difluorophenyl)propan-1-one.[2]

  • Reductive Amination: Dissolve the resulting ketone in a suitable solvent like methanol. Add an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

  • pH Control and Reaction Completion: Maintain the pH of the reaction mixture in a weakly acidic range (pH 6-7) and stir at room temperature until the imine intermediate is fully reduced, as monitored by TLC or GC-MS.

  • Isolation of Racemic Amine: After an appropriate work-up to remove the reagents, the racemic 1-(2,5-difluorophenyl)propan-1-amine is obtained.

Chiral Resolution: Isolating the (S)-Enantiomer

The separation of the racemic mixture into its constituent enantiomers is most effectively achieved through the formation of diastereomeric salts using a chiral resolving agent.[3][] D-mandelic acid is a commonly employed resolving agent for chiral amines.[1]

Experimental Protocol: Chiral Resolution

  • Diastereomeric Salt Formation: Dissolve the racemic amine in a suitable solvent, such as ethanol. Add an equimolar amount of D-mandelic acid.

  • Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the (S)-amine with D-mandelic acid will preferentially crystallize due to its lower solubility.

  • Isolation and Purification: Collect the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric excess (e.e.) can be improved by recrystallization.

  • Liberation of the Free Amine: Treat the diastereomeric salt with a base (e.g., NaOH solution) to liberate the free (S)-amine. Extract the amine with an organic solvent.

  • Hydrochloride Salt Formation: Bubble hydrogen chloride gas through a solution of the purified (S)-amine in a suitable solvent like diethyl ether to precipitate the this compound salt.[1]

  • Final Product: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

Synthesis_Workflow cluster_racemic Racemic Synthesis cluster_resolution Chiral Resolution 1,2-Difluorobenzene 1,2-Difluorobenzene Friedel_Crafts Friedel-Crafts Acylation 1,2-Difluorobenzene->Friedel_Crafts Propionyl_Chloride Propionyl_Chloride Propionyl_Chloride->Friedel_Crafts Ketone 1-(2,5-Difluorophenyl)propan-1-one Friedel_Crafts->Ketone Reductive_Amination Reductive Amination Ketone->Reductive_Amination Racemic_Amine Racemic Amine Reductive_Amination->Racemic_Amine Salt_Formation Diastereomeric Salt Formation Racemic_Amine->Salt_Formation D-Mandelic_Acid D-Mandelic_Acid D-Mandelic_Acid->Salt_Formation Diastereomeric_Salt (S)-Amine-D-Mandelate (crystal) Salt_Formation->Diastereomeric_Salt Liberation Basification Diastereomeric_Salt->Liberation Free_Amine (S)-Amine Liberation->Free_Amine HCl_Salt_Formation HCl Salt Formation Free_Amine->HCl_Salt_Formation HCl_Gas HCl_Gas HCl_Gas->HCl_Salt_Formation Final_Product (S)-1-(2,5-Difluorophenyl)propan-1-amine HCl HCl_Salt_Formation->Final_Product

Caption: Synthetic workflow for (S)-1-(2,5-Difluorophenyl)propan-1-amine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule.

Expected ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2–7.5m3HAromatic protons
~3.1–3.3m1HCH-NH₃⁺
~1.8-2.0m2HCH₂
~0.9t3HCH₃
~8.5 (broad)s3HNH₃⁺

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[1]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice as it can solubilize the hydrochloride salt and the NH₃⁺ protons are often observable.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The presence of fluorine atoms will result in C-F coupling, which can be a valuable diagnostic tool.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Approximately 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

¹⁹F NMR Spectroscopy: A Unique Fingerprint

¹⁹F NMR is a highly sensitive technique that is invaluable for the characterization of fluorinated compounds.[1][5][6] It offers a wide chemical shift range, leading to excellent signal dispersion and simplified spectra.[7]

Causality Behind Experimental Choices: The choice of a proton-decoupled ¹⁹F NMR experiment is crucial. It simplifies the spectrum by removing couplings to protons, resulting in sharp singlets for each fluorine environment, which greatly aids in their identification and quantification.

Experimental Protocol: ¹⁹F NMR

  • Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

  • Instrument Setup: The spectrometer must be equipped with a probe capable of observing the ¹⁹F nucleus.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment.

    • Spectral Width: A wide spectral width (e.g., -50 to -250 ppm) should be used initially to locate the signals.

    • Reference: An external reference such as CFCl₃ (δ = 0 ppm) is often used.

    • Number of Scans: Due to the high sensitivity of ¹⁹F, a small number of scans (e.g., 16-32) is usually sufficient.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

NMR_Workflow Sample (S)-1-(2,5-Difluorophenyl)propan-1-amine HCl Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer 1H_NMR ¹H NMR Acquisition Spectrometer->1H_NMR 13C_NMR ¹³C NMR Acquisition Spectrometer->13C_NMR 19F_NMR ¹⁹F NMR Acquisition Spectrometer->19F_NMR Processing Data Processing (FT, Phasing, Baseline Correction) 1H_NMR->Processing 13C_NMR->Processing 19F_NMR->Processing 1H_Spectrum ¹H Spectrum (Proton Environment) Processing->1H_Spectrum 13C_Spectrum ¹³C Spectrum (Carbon Skeleton) Processing->13C_Spectrum 19F_Spectrum ¹⁹F Spectrum (Fluorine Environment) Processing->19F_Spectrum

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expected Mass Spectrometry Data

m/zInterpretation
172.1[M+H]⁺ of the free amine
155.1Loss of NH₃
143.1Loss of C₂H₅
127.1[M-C₂H₅-NH₃]⁺

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition in Positive Ion Mode:

    • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Ionization Voltage: Apply a positive voltage to the ESI needle (e.g., +3 to +5 kV).

    • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

    • Precursor Ion Selection: Select the protonated molecular ion of the free amine ([M+H]⁺, m/z 172.1) as the precursor ion.

    • Collision-Induced Dissociation (CID): Subject the precursor ion to collisions with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

    • Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, FTIR is particularly useful for confirming the presence of the primary amine hydrochloride group.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2800-3200Strong, broadN-H stretching of the NH₃⁺ group
~1600-1620MediumAsymmetric N-H bending of the NH₃⁺ group
~1500-1550MediumSymmetric N-H bending of the NH₃⁺ group
~1200-1300StrongC-N stretching
~1100-1200StrongC-F stretching

Note: The broad N-H stretching band of the amine salt is a key diagnostic feature.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is typically needed.

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition:

    • Apply Pressure: Ensure good contact between the sample and the ATR crystal by applying pressure with the built-in clamp.

    • Scan Parameters: Co-add 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[3][8][9] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Causality Behind Experimental Choices: Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including amines, due to their excellent enantiorecognition capabilities. A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, often provides the best selectivity for this class of compounds on these columns.

Experimental Protocol: Chiral HPLC

  • Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is a good starting point.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). A small amount of an amine additive (e.g., 0.1% diethylamine) is often added to improve peak shape and reduce tailing for basic analytes.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • HPLC System: A standard HPLC system with a UV detector.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 25 °C.

    • Detection Wavelength: 254 nm or another wavelength where the compound has significant absorbance.

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample solution and record the chromatogram. The two enantiomers should be resolved into two separate peaks.

  • Quantification: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

HPLC_Workflow Sample (S)-1-(2,5-Difluorophenyl)propan-1-amine HCl Dissolve Dissolve in Mobile Phase Sample->Dissolve Injection Inject Sample Dissolve->Injection HPLC_System Chiral HPLC System Separation Separation on Chiral Stationary Phase HPLC_System->Separation Injection->HPLC_System Detection UV Detection Separation->Detection Chromatogram Chromatogram (Separated Enantiomers) Detection->Chromatogram Quantification Calculate % e.e. Chromatogram->Quantification

Caption: Workflow for chiral HPLC analysis.

Conclusion

The comprehensive structural elucidation of this compound requires a multi-faceted analytical approach. The combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, FTIR spectroscopy, and chiral HPLC provides a self-validating system for the unambiguous confirmation of its chemical structure, molecular weight, functional groups, and, most critically, its stereochemical integrity. The detailed protocols and expected data presented in this guide serve as a robust framework for researchers and scientists in the pharmaceutical industry to ensure the quality and purity of this vital chiral building block, thereby supporting the development of safe and effective new medicines.

References

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018-2020). Monatshefte für Chemie - Chemical Monthly, 152(9), 1033–1043. [Link]

  • Subramanian, G. (2007). Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. ResearchGate. [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Slideshare. (2014). Nmr spectroscopy of fluorine 19. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. [Link]

  • Ahuja, S. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Dana Bioscience. (S)-1-(2, 5-Difluorophenyl)propan-1-amine hydrochloride, min 95%, 1 gram. [Link]

  • NIST. 2-Propen-1-amine. [Link]

  • Novak, P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(16), 4647–4654. [Link]

  • Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. [Link]

  • Google Patents. (2003).
  • NICODOM. (2012). IS NIR Spectra. [Link]

  • The University of Liverpool Repository. (2021). New Development in Understanding Drug-Polymer Interactions in Pharmaceutical Amorphous Solid Dispersions from Solid-State Nucl. [Link]

  • Seedion. This compound. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • University of Leeds. (2020). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

Sources

A Technical Guide to the Mechanism of Action of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride: A Proposed Pharmacological Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a chiral phenethylamine derivative with structural features suggesting potential activity within the central nervous system. While it is primarily documented as a synthetic intermediate for neurological drug candidates, its intrinsic pharmacology is not extensively characterized in public literature.[1][2] This guide proposes a comprehensive mechanistic framework for this compound, postulating its action on monoamine transporters based on established structure-activity relationships of analogous fluoroamphetamines.[3][4] We provide a detailed, phased experimental workflow designed for drug development professionals to definitively elucidate its molecular mechanism of action, from initial target binding to functional validation. The protocols herein are designed as self-validating systems to ensure scientific rigor and trustworthiness in the characterization of this novel chemical entity.

Part 1: Foundational Analysis and Mechanistic Hypothesis

Molecular Structure and Stereochemical Considerations

This compound is a substituted α-ethyl-phenethylamine. Its structure is defined by three key features that dictate its predicted pharmacological activity:

  • Phenethylamine Backbone: This core scaffold is the foundational structure for compounds that interact with monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5]

  • (S)-Stereochemistry: Chirality is critical for the interaction between ligands and transporters. For many psychoactive phenethylamines, the (S)-enantiomer confers greater potency. Notably, preclinical data on this specific compound suggests the (S)-enantiomer possesses higher selectivity in serotonin receptor modulation compared to its (R)-counterpart, indicating the stereochemistry is pharmacologically significant.[1]

  • 2,5-Difluoro Phenyl Substitution: The addition of fluorine atoms to the phenyl ring significantly modulates the molecule's properties. Fluorine substitution is a common strategy in medicinal chemistry to increase lipophilicity, which can enhance passage across the blood-brain barrier.[6] Furthermore, the 2,5-difluoro pattern is known to improve metabolic stability, a desirable trait for drug candidates.[1] The position of the fluorine atoms alters the electronic properties of the aromatic ring, which can fine-tune the compound's binding affinity and selectivity for different monoamine transporters compared to non-fluorinated or other positional isomers.[3]

Formulation of the Primary Hypothesis

Based on its structural similarity to known monoamine reuptake inhibitors and releasing agents, the primary hypothesis is that This compound functions as a ligand for monoamine transporters (DAT, NET, and/or SERT).

The central scientific questions to resolve are:

  • Selectivity: What is the compound's binding affinity and functional potency profile across DAT, NET, and SERT?

  • Modality: Does it act as a transporter substrate (a releasing agent that induces reverse transport/efflux) or a transporter inhibitor (a blocker that prevents neurotransmitter reuptake)?

Insights from Structural Analogs

To refine our hypothesis, we can analyze the pharmacology of closely related fluoroamphetamines. While the subject compound is an α-ethyl amine, the α-methyl amphetamines provide the most relevant and well-documented functional data.

CompoundStructurePrimary MechanismTransporter Selectivity Profile
4-Fluoroamphetamine (4-FA) 1-(4-fluorophenyl)propan-2-amineReleasing agent and reuptake inhibitorSERT > NET > DAT
2-Fluoroamphetamine (2-FA) 1-(2-fluorophenyl)propan-2-amineReleasing agentDopamine and Norepinephrine

Table 1: Pharmacological profiles of key fluoroamphetamine analogs. Data synthesized from public sources.[3][4]

The profile of 4-FA, in particular, demonstrates that fluorinated amphetamines are potent modulators of all three monoamine transporters.[4] The existing literature on this compound specifically notes its influence on serotonin and norepinephrine pathways, aligning with the profiles of its analogs and suggesting that its primary targets are likely SERT and NET.[1]

Part 2: An Experimental Workflow for Mechanistic Elucidation

To rigorously test our hypothesis, a multi-stage experimental plan is required. This workflow is designed to first establish target engagement and then to precisely define the functional consequences of that interaction.

Stage 1: In Vitro Target Engagement and Functional Potency

The initial stage aims to quantify the interaction of the compound with each of the three primary monoamine transporters.

Causality: This experiment directly measures the affinity (Ki) of the test compound for the binding site on DAT, NET, and SERT. A high affinity (low Ki value) indicates strong binding and is the first prerequisite for pharmacological activity at that transporter.

Methodology:

  • Tissue Preparation: Prepare synaptosomes from specific rat brain regions rich in the transporters of interest (e.g., striatum for DAT, hippocampus for SERT and NET).

  • Competitive Binding: Incubate the synaptosomal membranes with a known radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) across a range of concentrations of this compound.

  • Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the displacement of the radioligand by the test compound and calculate the inhibitor concentration that displaces 50% of the specific binding (IC50). Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Synaptosomes Synaptosomes (DAT, NET, SERT) Incubation Incubate Synaptosomes->Incubation Radioligand Radioligand ([³H]WIN 35,428, etc.) Radioligand->Incubation TestCompound Test Compound (Concentration Gradient) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Calculate IC50 Counting->IC50 Ki Determine Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for Radioligand Binding Assay.

Causality: While binding assays confirm target engagement, they do not describe function. This assay measures the compound's ability to functionally inhibit the transporter's primary role: clearing neurotransmitters from the synapse. This yields an IC50 value for functional inhibition.

Methodology:

  • Synaptosome Preparation: Prepare synaptosomes as described in Protocol 1.

  • Incubation: Pre-incubate the synaptosomes with various concentrations of this compound.

  • Substrate Addition: Add a low concentration of a radiolabeled neurotransmitter substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Uptake Termination: After a short incubation period, terminate the uptake process by rapid filtration and washing with ice-cold buffer.

  • Quantification: Measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes via scintillation counting.

  • Data Analysis: Determine the IC50 value, representing the concentration of the compound that inhibits 50% of neurotransmitter uptake.

Causality: This is the pivotal experiment to differentiate a reuptake inhibitor from a releasing agent. A reuptake inhibitor will only block uptake, whereas a releasing agent (substrate) will cause the transporter to reverse its function and actively expel neurotransmitter from the neuron.[7]

Methodology:

  • Synaptosome Loading: Incubate synaptosomes with a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin) until they are loaded.

  • Washing: Wash the synaptosomes with buffer to remove any external radiolabel.

  • Induction of Release: Add various concentrations of this compound to the loaded synaptosomes. A known releasing agent (e.g., d-amphetamine) should be used as a positive control.

  • Quantification: After incubation, pellet the synaptosomes by centrifugation. Measure the radioactivity in the supernatant, which represents the amount of neurotransmitter released.

  • Data Analysis: Calculate the EC50 (effective concentration for 50% of maximal release) and the Emax (maximum release effect relative to the positive control). Significant release (high Emax) indicates the compound is a transporter substrate.

Stage 2: Definitive Modality Characterization

While release assays are strong evidence, electrophysiological methods provide an orthogonal and definitive confirmation of the substrate vs. inhibitor mechanism.

Causality: Monoamine transporters are electrogenic, meaning they co-transport ions (like Na⁺ and Cl⁻) with the neurotransmitter, generating a measurable electrical current. Transporter substrates and inhibitors produce distinct electrical signatures. A substrate induces a robust inward current, while an inhibitor blocks a baseline "leak" current, resulting in a small outward current.[8]

Methodology:

  • System Preparation: Use Xenopus oocytes or HEK293 cells that have been engineered to express high levels of human DAT, NET, or SERT.

  • Electrophysiology: Use two-electrode voltage-clamp to hold the cell's membrane potential at a fixed voltage (e.g., -60 mV).

  • Compound Application: Apply this compound to the cell via perfusion and record any changes in the holding current.

  • Data Interpretation:

    • Inward Current: A sustained inward (depolarizing) current upon application confirms the compound is a transporter substrate.

    • Outward Current: A small outward (hyperpolarizing) current confirms the compound is a transporter inhibitor (blocker).

cluster_main Electrophysiological Signature of Transporter Ligands Start Apply Compound to Transporter-Expressing Cell Current_In Inward Current (Depolarization) Start->Current_In  If... Current_Out Outward Current (Hyperpolarization) Start->Current_Out  If... Result_Substrate Conclusion: Substrate (Releaser) Current_In->Result_Substrate Result_Inhibitor Conclusion: Inhibitor (Blocker) Current_Out->Result_Inhibitor

Caption: Differentiating substrates vs. inhibitors via electrophysiology.

Part 3: Mechanistic Synthesis and Conclusion

The data gathered from the proposed workflow allows for a complete and robust characterization of the compound's mechanism of action.

Integrated Data Interpretation

The results from binding, uptake, release, and electrophysiology assays should be integrated to form a conclusive profile.

AssayPotential Outcome for a SERT/NET Releasing Agent
Binding (Ki) Low nM Ki for SERT and NET; >10-fold higher Ki for DAT.
Uptake (IC50) Potent IC50 values for SERT and NET.
Release (EC50/Emax) Potent EC50 values and high Emax (>80%) for [³H]serotonin and [³H]norepinephrine release.
Electrophysiology Induces robust inward currents in SERT- and NET-expressing cells.

Table 2: Example data profile for a hypothetical Serotonin-Norepinephrine Releasing Agent (SNRA).

Visualizing the Synaptic Mechanism

If the data confirm a releasing agent mechanism, its action at the synapse can be visualized as follows: The compound is transported into the presynaptic neuron by the transporter (e.g., SERT). Inside the cell, it disrupts the vesicular storage of neurotransmitters, leading to an increase in cytosolic neurotransmitter concentration. This, combined with the compound's interaction with the transporter, induces a conformational change that reverses the direction of transport, causing a non-vesicular efflux of neurotransmitter into the synaptic cleft.

cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft Vesicle Synaptic Vesicle (Stores 5-HT) HT_cyto Cytosolic 5-HT Vesicle->HT_cyto 2. Disrupts Storage SERT SERT HT_synapse Extracellular 5-HT SERT->HT_synapse Compound Compound Compound->SERT 1. Enters via SERT HT_cyto->SERT 3. Induces Efflux HT_vesicle Vesicular 5-HT Postsynaptic Postsynaptic Receptors HT_synapse->Postsynaptic 4. Receptor Activation

Caption: Proposed mechanism for a serotonin releasing agent at the synapse.

Conclusion

While this compound is currently positioned as a synthetic building block, its core structure strongly implies a distinct pharmacological identity. The evidence from structural analogs points toward a mechanism centered on the modulation of monoamine transporters, with a probable preference for the serotonin and norepinephrine systems. The comprehensive experimental workflow detailed in this guide—progressing from binding affinity to functional release and electrophysiological confirmation—provides a rigorous, industry-standard pathway to move from hypothesis to a definitive mechanistic understanding. Elucidating this profile is a critical step in evaluating its potential as a novel therapeutic agent for neurological disorders.

References

  • Wikipedia. 2,5-Dimethoxy-4-fluoroamphetamine. [Link]

  • Chemical Information. Buy 2-Fluoroamphetamine. [Link]

  • Wikipedia. 2-Fluoromethamphetamine. [Link]

  • PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine. [Link]

  • Wikipedia. 2-Fluoroamphetamine. [Link]

  • PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. [Link]

  • Oakwood Chemical. (S)-1-(2, 5-Difluorophenyl)propan-1-amine hydrochloride, min 95%. [Link]

  • Kulkarni, S. S., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes. Journal of Medicinal Chemistry, 47(13), 3388-98. [Link]

  • Rothman, R. B., et al. (2012). Studies of the Biogenic Amine Transporters. 14. Identification of Low-Efficacy "Partial" Substrates for the Biogenic Amine Transporters. Journal of Pharmacology and Experimental Therapeutics, 340(3), 707-718. [Link]

  • Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Structural & Molecular Biology, 26(7), 545-554. [Link]

  • Samels, S. B., et al. (2025). Monoamine Transporters in Drugs of Abuse: Insights from Fast Scan Cyclic Voltammetry. Advanced Neurobiology, 46, 163-196. [Link]

  • Wikipedia. 4-Fluoroamphetamine. [Link]

  • Mishra, A., et al. (2010). Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen. ResearchGate. [Link]

  • Solis, E., et al. (2016). Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters. Current Topics in Behavioral Neurosciences, 32, 79-102. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

(S)-1-(2,5-Difluorophenyl)propan-1-amine and its hydrochloride salt are critical chiral building blocks in modern medicinal chemistry.[1] Their structural motif is integral to a variety of pharmaceutical candidates, particularly those targeting neurological disorders.[1] The precise stereochemical configuration at the benzylic carbon is often paramount for biological activity, making the enantioselective synthesis of the (S)-enantiomer a topic of significant interest for drug development professionals.[2]

This guide provides a detailed examination of the synthetic pathways to (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride. It moves beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for methodological choices, and the practical considerations for implementation in a research and development setting. We will focus on the most prevalent and industrially relevant strategies, namely the asymmetric reduction of a prochiral ketone and the classical resolution of a racemic mixture.

Retrosynthetic Analysis: A Logic-Driven Approach

A retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The most intuitive approach involves the formation of the chiral amine from a prochiral ketone, 2,5-difluoropropiophenone. This strategy hinges on the ability to control the stereochemistry of the reduction step. A second, more classical approach, involves the non-stereoselective synthesis of the racemic amine followed by separation of the enantiomers.

G Target (S)-1-(2,5-Difluorophenyl)propan-1-amine HCl Racemic_Amine rac-1-(2,5-Difluorophenyl)propan-1-amine Target->Racemic_Amine Chiral Resolution Prochiral_Ketone 2,5-Difluoropropiophenone Target->Prochiral_Ketone Asymmetric Reduction Racemic_Amine->Prochiral_Ketone Racemic Reduction Fluorobenzene 1,4-Difluorobenzene Prochiral_Ketone->Fluorobenzene Friedel-Crafts Acylation Propionyl_Chloride Propionyl Chloride Prochiral_Ketone->Propionyl_Chloride Friedel-Crafts Acylation Grignard_Reagent Ethylmagnesium Bromide

Caption: Retrosynthetic analysis of the target amine hydrochloride.

Pathway 1: Asymmetric Synthesis via Catalytic Reduction

Asymmetric synthesis is often the preferred method as it avoids the inherent 50% loss of material associated with classical resolution.[3] The cornerstone of this approach is the enantioselective reduction of the prochiral ketone, 2,5-difluoropropiophenone.

Step 1: Synthesis of 2,5-Difluoropropiophenone

The precursor ketone is typically prepared via a Friedel-Crafts acylation of 1,4-difluorobenzene with propionyl chloride.

  • Reaction: 1,4-Difluorobenzene + Propionyl Chloride → 2,5-Difluoropropiophenone

  • Catalyst: Aluminum chloride (AlCl₃) is a common Lewis acid catalyst for this transformation.

  • Causality: The Lewis acid activates the propionyl chloride, making it a more potent electrophile. The acylation occurs ortho to one of the fluorine atoms due to a combination of directing effects and steric hindrance.

Step 2: Asymmetric Transfer Hydrogenation (ATH)

This is the key stereochemistry-defining step. Asymmetric transfer hydrogenation (ATH) is a robust and widely used method for the reduction of ketones to chiral alcohols and amines.[4] Ruthenium-based catalysts, such as those derived from N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are particularly effective.[5]

  • Reaction: 2,5-Difluoropropiophenone → (S)-1-(2,5-Difluorophenyl)propan-1-amine

  • Catalyst System: A typical system consists of a ruthenium precursor like [RuCl₂(p-cymene)]₂ and a chiral ligand such as (S,S)-TsDPEN.

  • Hydrogen Source: Formic acid/triethylamine (HCOOH/TEA) azeotrope is a common and convenient hydrogen source.

  • Mechanism: The reaction proceeds through a six-membered transition state where the hydride from the formate is transferred to the carbonyl carbon. The chiral ligand creates a sterically defined environment, forcing the hydride to add to one face of the ketone preferentially, thus leading to the desired (S)-enantiomer.

Step 3: Salt Formation

The final step is the formation of the hydrochloride salt, which often improves the stability and handling properties of the amine.

  • Reaction: (S)-1-(2,5-Difluorophenyl)propan-1-amine + HCl → this compound

  • Procedure: The free amine is dissolved in a suitable solvent (e.g., isopropanol, diethyl ether) and treated with a solution of hydrogen chloride. The hydrochloride salt typically precipitates and can be isolated by filtration.

Pathway 2: Synthesis via Chiral Resolution

An alternative strategy is to prepare the racemic amine and then separate the enantiomers. While this method can be less atom-economical, it is a well-established and reliable technique.[3][]

Step 1: Synthesis of Racemic 1-(2,5-Difluorophenyl)propan-1-amine

The racemic amine can be prepared by a non-stereoselective reduction of 2,5-difluoropropiophenone, for example, through reductive amination.

Step 2: Diastereomeric Salt Formation

The core of chiral resolution is the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts.[3] These diastereomers have different physical properties, such as solubility, which allows for their separation.[]

  • Resolving Agent: A common choice for resolving chiral amines is a chiral carboxylic acid, such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid.[3]

  • Procedure: The racemic amine and the resolving agent are dissolved in a suitable solvent (e.g., methanol, ethanol). The less soluble diastereomeric salt will preferentially crystallize out of the solution upon cooling or solvent evaporation.

Step 3: Liberation of the Enantiopure Amine and Salt Formation

After separation of the desired diastereomeric salt, the enantiopure amine is liberated by treatment with a base (e.g., NaOH) to neutralize the resolving acid. The free (S)-amine is then extracted and converted to its hydrochloride salt as described previously.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation
  • To a stirred solution of 2,5-difluoropropiophenone (1.0 eq) in a formic acid/triethylamine (5:2) mixture, add the [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN catalyst (0.005 eq).

  • Heat the reaction mixture to 40°C and stir for 12-24 hours, monitoring by HPLC or TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude amine in isopropanol and add a solution of HCl in isopropanol dropwise until the pH is acidic.

  • Collect the precipitated solid by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Technique Purpose Expected Observations
¹H NMR Structural ElucidationSignals corresponding to aromatic protons, the methine proton adjacent to the nitrogen, the methylene protons, and the terminal methyl group.
¹³C NMR Structural ConfirmationResonances for all unique carbon atoms in the molecule. The carbon atoms attached to fluorine will show characteristic C-F coupling.[7]
Mass Spectrometry Molecular Weight DeterminationA molecular ion peak corresponding to the mass of the free amine.
FT-IR Spectroscopy Functional Group IdentificationCharacteristic absorptions for N-H bonds (amine), C-H bonds (aromatic and aliphatic), and C-F bonds.[8]
Chiral HPLC Enantiomeric Purity (e.e.)Separation of the (S) and (R) enantiomers, allowing for the quantification of the enantiomeric excess.
Melting Point Purity AssessmentA sharp melting point range is indicative of high purity.

Process Safety and Scale-Up Considerations

  • Friedel-Crafts Acylation: This reaction is highly exothermic and releases HCl gas. It should be performed in a well-ventilated fume hood with appropriate temperature control. Aluminum chloride is corrosive and reacts violently with water.

  • Asymmetric Transfer Hydrogenation: While generally safe, the use of formic acid requires appropriate personal protective equipment. On a larger scale, hydrogen gas evolution may need to be managed.

  • Crystallization: Control of cooling rates and agitation is crucial for obtaining a product with the desired particle size and purity.

Conclusion

The synthesis of this compound is a well-defined process with multiple viable routes. The choice between asymmetric synthesis and classical resolution depends on factors such as cost of goods, available equipment, and desired throughput. Asymmetric transfer hydrogenation represents a modern, efficient, and highly enantioselective approach that is well-suited for both laboratory and industrial-scale production. Regardless of the chosen pathway, meticulous control of reaction conditions and rigorous analytical characterization are paramount to ensure the production of this vital pharmaceutical intermediate with the required high standards of quality and purity.

References

  • Benchchem. This compound.
  • Wikipedia. Chiral resolution.
  • ResearchGate. 1 H NMR and IR spectra of compounds 2-5 | Download Table.
  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
  • Guidechem. This compound.
  • BOC Sciences. Chiral Resolution and Separation Services.
  • Chiralpedia. Part 6: Resolution of Enantiomers.
  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Purdue Chemistry. The Ghosh Laboratory: New Asymmetric Synthesis Research.
  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
  • BLDpharm. 1391431-90-5|this compound.
  • Google Patents. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
  • ResearchGate. Asymmetric Synthesis of 1‐(2‐Pyrrolyl)alkylamines by the Addition of Organometallic Reagents to Chiral 2‐Pyrroleimines | Request PDF.
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • Yale University. Asymmetric Synthesis of Amines - Ellman Laboratory.
  • Indian Academy of Sciences. DIFLUORPHOS and SYNPHOS in asymmetric catalysis: Synthetic applications.
  • NIH. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC.
  • NIH. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC.
  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.
  • RSC Publishing. Asymmetric catalysis with FLPs - Chemical Society Reviews.
  • PubMed. Catalytic, asymmetric difluorination of alkenes to generate difluoromethylated stereocenters.
  • 2,5-Difluoropropiophenone CAS: 29112-90-1.
  • Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions.
  • ResearchGate. N-Functionalised TsDPEN Catalysts for Asymmetric Transfer Hydrogenation; Synthesis and Applications | Request PDF.
  • MDPI. Sustainable Catalytic Synthesis of 2,5-Diformylfuran from Various Carbohydrates.
  • RSC Publishing. Direct synthesis of 2,5-diformylfuran from fructose with graphene oxide as a bifunctional and metal-free catalyst - Green Chemistry.
  • Google Patents. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).

Sources

An In-depth Technical Guide to the Solubility Profile of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a chiral amine that serves as a crucial intermediate in medicinal chemistry, particularly in the synthesis of compounds targeting the central nervous system.[1] The physicochemical properties of such intermediates are of paramount importance, as they dictate the reaction conditions, purification strategies, and ultimately, the viability of a synthetic route. Among these properties, solubility is a critical parameter that influences not only the compound's utility in synthesis but also provides insights into the potential bioavailability and formulation challenges of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of the solubility profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of fundamental principles and practical methodologies. While specific experimental solubility data for this compound is not widely available in public literature, this guide will establish its expected solubility behavior based on its chemical structure and provide detailed protocols for its empirical determination.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility. The key physicochemical parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₂ClF₂N[2]
Molecular Weight 207.65 g/mol [1]
Predicted pKa 8.60 ± 0.10[2]
Appearance White to off-white solid (Expected)General knowledge

The presence of two fluorine atoms on the phenyl ring increases the lipophilicity of the molecule.[1] The amine group, being basic, is protonated to form a hydrochloride salt, which is a common strategy to enhance aqueous solubility.[3][4] The predicted pKa of 8.60 suggests that the compound is a weak base, and its degree of ionization will be highly dependent on the pH of the medium.

Theoretical Solubility Profile

As an amine hydrochloride, this compound is an ionic salt. This structural feature is the primary determinant of its general solubility behavior.

  • Polar Solvents: The compound is expected to be soluble in polar protic solvents like water, methanol, and ethanol.[5] The polarity of these solvents can effectively solvate the ammonium cation and the chloride anion, overcoming the lattice energy of the solid. The ability to form hydrogen bonds with water further enhances its aqueous solubility.[6]

  • Non-Polar Solvents: Conversely, it is expected to have low solubility in non-polar organic solvents such as ether, benzene, and alkanes. These solvents cannot effectively solvate the charged species.

  • Aprotic Polar Solvents: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), moderate solubility can be anticipated.

The difluorophenyl group, while contributing to lipophilicity, will likely modulate the extent of solubility in both polar and non-polar systems compared to its non-fluorinated analog.

Experimental Determination of Solubility

To obtain precise solubility data, empirical determination is necessary. The two primary types of solubility measurements are kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution (usually in DMSO) to an aqueous buffer and observing precipitation.[5] This method is high-throughput but can overestimate solubility due to the formation of supersaturated solutions or amorphous precipitates.[5] Thermodynamic solubility, on the other hand, represents the true equilibrium concentration of a compound in a saturated solution and is typically determined using the shake-flask method.[5]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing a precise volume of the desired solvent (e.g., water, ethanol, pH 7.4 buffer).

  • Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment.

  • Sampling: Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, centrifugation followed by filtration through a 0.22 µm filter is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is determined from the measured concentration of the saturated solution.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_samp 4. Sampling cluster_quant 5. Quantification prep1 Add excess compound to solvent equil1 Seal and shake at constant temperature (24-48h) prep1->equil1 sep1 Sedimentation/Centrifugation equil1->sep1 samp1 Withdraw and filter supernatant sep1->samp1 quant1 Analyze concentration by HPLC samp1->quant1

Caption: Thermodynamic Solubility Workflow

pH-Dependent Solubility Profile

For an ionizable compound like this compound, solubility is critically dependent on the pH of the aqueous medium.

Theoretical Basis

The compound exists in equilibrium between its ionized (protonated amine) and non-ionized (free base) forms. The Henderson-Hasselbalch equation can be used to approximate the ratio of these forms at a given pH. The ionized form is significantly more water-soluble than the non-ionized form.

  • At pH < pKa: The compound will be predominantly in its protonated, ionized form (R-NH₃⁺), leading to higher aqueous solubility.

  • At pH > pKa: The compound will be predominantly in its neutral, free base form (R-NH₂), which is less polar and thus has lower aqueous solubility.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph R-NH₃⁺Cl⁻ (Ionized, High Solubility) equilibrium low_ph->equilibrium high_ph R-NH₂ + H⁺ (Non-ionized, Low Solubility) equilibrium->high_ph

Caption: pH-Dependent Ionization and Solubility

Experimental Protocol: pH-Solubility Profile

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 8.0).

  • Solubility Determination: Perform the thermodynamic shake-flask solubility determination in each of these buffers.

  • pH Measurement: Measure the pH of the saturated solution at the end of the equilibration period to confirm the final pH.

  • Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final pH of each solution to generate the pH-solubility profile.

Impact of Polymorphism on Solubility

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[7] Different polymorphs of the same compound can have different crystal lattice energies, which in turn can lead to significant differences in their physicochemical properties, including solubility.[7]

  • Metastable vs. Stable Forms: Generally, a metastable polymorph will have a higher solubility than the most stable crystalline form. However, the metastable form may convert to the stable form over time.

  • Importance of Screening: It is crucial during drug development to screen for potential polymorphs of a compound. The presence of an unknown, less soluble polymorph can have dramatic consequences on bioavailability. While no specific polymorphic forms of this compound have been reported in the literature, any comprehensive analysis of its properties should include a polymorphic screen.

Implications for Drug Development

The solubility profile of this compound has several key implications for its use as a synthetic intermediate and for the development of any subsequent API:

  • Synthesis and Purification: Its expected good solubility in polar protic solvents like ethanol or methanol would make these suitable for reaction media and for purification by crystallization, likely by the addition of a less polar anti-solvent.

  • Formulation of Final API: If the final API derived from this intermediate retains the amine hydrochloride structure, its pH-dependent solubility will be a critical factor in oral dosage form design. High solubility in the acidic environment of the stomach would be expected, which could be beneficial for dissolution. However, a decrease in solubility in the more neutral pH of the small intestine could lead to precipitation and reduced absorption.

  • Bioavailability: Poor aqueous solubility is a major cause of low and variable oral bioavailability.[8] Understanding and optimizing the solubility of a drug candidate is therefore a cornerstone of pre-formulation studies. The hydrochloride salt form of this compound is a positive attribute in this regard.

Conclusion

References

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. [Link]

  • Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(19), 11689–11724. [Link]

  • Solubility of Things. (n.d.). Methylamine hydrochloride. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]

  • Pobudkowska, A., Domańska, U., & Gierycz, P. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Journal of Solution Chemistry, 50, 652–666. [Link]

  • PubChem. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. [Link]

  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis, 1(1), 101. [Link]

  • Lu, C., et al. (2016). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 21(12), 1649. [Link]

Sources

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. As a critical chiral building block, understanding its properties, synthesis, analysis, and safe handling is paramount for its effective application in medicinal chemistry and organic synthesis. This document provides not just procedural steps but also the underlying scientific rationale to empower informed experimental design and execution.

Core Molecular Profile and Physicochemical Characteristics

This compound is a chiral amine that serves as a valuable intermediate in the synthesis of complex, optically active molecules.[1] Its structure, featuring a stereochemically defined amine on a propyl chain attached to a 2,5-difluorinated phenyl ring, makes it a sought-after component in drug discovery, particularly for compounds targeting neurological disorders.[1]

The strategic placement of two fluorine atoms on the phenyl ring is a key design element. Fluorine's high electronegativity and relatively small size can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, without introducing substantial steric hindrance.[1][2] This is a common strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2]

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
CAS Number 1391431-90-5, 1217437-41-6[1][3][4][5][6]
Molecular Formula C₉H₁₂ClF₂N[3][5]
Molecular Weight 207.65 g/mol [1][3][5]
Predicted pKa 8.60 ± 0.10[3]
Purity (Typical) ≥95%[5]
Storage Room temperature, sealed in a dry environment[5][7]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (S)-1-(2,5-Difluorophenyl)propan-1-amine is a critical step that dictates its utility. The primary challenge lies in establishing the desired stereocenter. Two prevalent and effective strategies are asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: Iridium-Catalyzed Reductive Amination

Modern catalytic methods offer a direct and efficient route. A notable approach is the iridium-catalyzed direct asymmetric reductive amination of a prochiral ketone precursor. This method is advantageous as it can avoid the use of protecting groups and proceed in a single, highly stereoselective step.[1]

The causality behind this method's success lies in the chiral environment created by specialized ligands, such as bulky phosphoramidites, coordinated to the iridium center.[1] These ligands guide the approach of the reducing agent (e.g., H₂) to the enamine intermediate, preferentially forming one enantiomer. The high enantiomeric excess (often 92-98%) achieved is a direct result of the well-defined transition state stabilized by interactions like H-bonding and CH-π stacking.[1]

Chiral Resolution: Diastereomeric Salt Formation

A classical and robust method for separating enantiomers is through the formation of diastereomeric salts. This technique leverages the principle that diastereomers have different physical properties, including solubility. A 2014 patent details the resolution of racemic 1-(2,5-difluorophenyl)propan-1-amine using D-mandelic acid as a chiral resolving agent.[1]

Workflow: Chiral Resolution via Diastereomeric Salt Crystallization

G cluster_0 Salt Formation cluster_1 Selective Crystallization cluster_2 Liberation & Final Product racemate Racemic Amine (R/S)-1-(2,5-Difluorophenyl)propan-1-amine mix Mix & Heat to Dissolve racemate->mix resolver Chiral Resolving Agent (D)-Mandelic Acid resolver->mix solvent Ethanol/Water Solvent solvent->mix cool Cool to -20°C mix->cool filter Filter Crystals cool->filter filtrate Filtrate (Enriched in (R)-Amine Salt) filter->filtrate Liquid crystals Crystals ((S)-Amine-(D)-Mandelate Salt) filter->crystals Solid liberate Liberate Free Amine (e.g., with NaOH) crystals->liberate hcl Form Hydrochloride Salt (HCl gas in Ether) liberate->hcl final This compound hcl->final

Caption: Workflow for chiral resolution using D-mandelic acid.

Protocol 1: Chiral Resolution (Based on CN104974017B) [1]

  • Racemate Preparation: Synthesize racemic 1-(2,5-difluorophenyl)propan-1-amine, for example, via Friedel-Crafts acylation followed by reduction.[1]

  • Salt Formation: Dissolve the racemic amine and an equimolar amount of D-mandelic acid in an ethanol/water (e.g., 4:1) solvent system with heating until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a freezer at -20°C for several hours to facilitate selective crystallization of the (S)-amine-(D)-mandelate diastereomeric salt. The choice of solvent is critical; it must be one in which the two diastereomeric salts have significantly different solubilities at the crystallization temperature.

  • Isolation: Isolate the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. The enantiomeric excess (e.e.) of the product at this stage is typically high.

  • Recrystallization (Optional): For even higher purity (>99% e.e.), recrystallize the salt from the same solvent system.[1]

  • Liberation of Free Amine: Dissolve the purified salt in water and basify with an aqueous base (e.g., NaOH) to deprotonate the amine, liberating the free (S)-amine, which can be extracted with an organic solvent (e.g., diethyl ether).

  • Hydrochloride Salt Formation: Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and bubble dry HCl gas through the solution to precipitate the final this compound product.[1] Isolate by filtration and dry under vacuum.

Analytical Validation: Ensuring Purity and Identity

Confirming the chemical identity, purity, and enantiomeric purity of the final product is a non-negotiable step in its use as a pharmaceutical intermediate. A combination of spectroscopic and chromatographic techniques is employed.

Workflow: Analytical Characterization

G cluster_0 Identity Confirmation cluster_1 Purity Assessment start Synthesized Product (S)-Amine HCl nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr Structure ms Mass Spectrometry (Confirm MW) start->ms Structure hplc Reverse-Phase HPLC-UV (Chemical Purity) start->hplc Purity chiral_hplc Chiral HPLC (Enantiomeric Purity, >99% e.e.) start->chiral_hplc Purity report Certificate of Analysis (CoA) nmr->report ms->report hplc->report chiral_hplc->report

Caption: A standard analytical workflow for validation.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This protocol is a self-validating system for determining the enantiomeric excess (e.e.) of the amine.

  • System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector. The critical component is a chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.

  • Mobile Phase: A typical mobile phase for separating chiral amines is a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio must be optimized for the specific column to achieve baseline separation of the (S) and (R) enantiomers.

  • Sample Preparation:

    • Standard (Racemate): Prepare a dilute solution of the racemic amine hydrochloride to establish the retention times for both the (S) and (R) enantiomers.

    • Sample: Prepare a solution of the synthesized (S)-amine hydrochloride at the same concentration.

  • Analysis:

    • Inject the racemic standard and record the chromatogram. Identify the two peaks corresponding to the R and S enantiomers.

    • Inject the sample solution under the identical conditions.

    • The chromatogram should show a major peak corresponding to the (S)-enantiomer and, ideally, a very small or non-existent peak at the retention time of the (R)-enantiomer.

  • Calculation: Calculate the enantiomeric excess using the peak areas (A) from the sample chromatogram:

    • e.e. (%) = [(A_S - A_R) / (A_S + A_R)] * 100

Safety, Handling, and Storage (MSDS Core)

Table 2: GHS Hazard Identification Summary (Anticipated)

Pictogram(s)Signal WordHazard Statement(s)
ngcontent-ng-c2487356420="" class="ng-star-inserted">
Warning H315: Causes skin irritation.[9][11] H319: Causes serious eye irritation.[9][11] H335: May cause respiratory irritation.[9][11]

Danger H314: Causes severe skin burns and eye damage. (Potential, based on related amine hydrochlorides).[8]

Danger H372: Causes damage to organs through prolonged or repeated exposure if swallowed. (Potential, based on related amines).[8]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9][11] Facilities should be equipped with an eyewash station and a safety shower.[11]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles.[8][11]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[8][9]

    • Respiratory Protection: If handling as a powder where dust may be generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling.[8][9] Do not eat, drink, or smoke in the work area.[8]

First Aid Measures
  • Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][11]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[9][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Storage and Disposal
  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for the advancement of medicinal chemistry. Its carefully designed structure, featuring both stereochemical purity and strategic fluorination, provides a robust scaffold for developing next-generation therapeutics. The synthetic and analytical protocols outlined herein provide a framework for its reliable preparation and validation. As with all potent chemical reagents, a thorough understanding and implementation of its safety protocols are essential for its responsible use in research and development. The continued exploration of compounds derived from this building block holds significant promise for addressing unmet needs in the treatment of neurological and other disorders.

References

  • Fluorine in psychedelic phenethylamines. PubMed - NIH. [Link]

  • Would phenethylamines (or tryptamines) fluorinated on the alkylamine chain be worth exploring?. Reddit. [Link]

  • p-Fluorophenethylamine. PubChem. [Link]

  • Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. ResearchGate. [Link]

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. PubChem. [Link]

  • Phenethylamines. University of Virginia School of Medicine. [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • (S)-1-(2, 5-Difluorophenyl)propan-1-amine hydrochloride, min 95%, 1 gram. Struchem. [Link]

  • 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride. APEX science. [Link]

Sources

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride: Synthesis, Properties, and Applications

Introduction: The Significance of a Chiral Fluorinated Building Block

This compound is a chiral amine that serves as a crucial synthetic intermediate in the field of medicinal chemistry and drug discovery.[1] Its value stems from the unique combination of a stereochemically defined center and a difluorinated phenyl ring. The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance critical properties such as metabolic stability, bioavailability, and binding affinity to biological targets.[2][3] The fluorine atoms' high electronegativity and relatively small size can modulate the electronic properties and conformation of a molecule, leading to improved pharmacological profiles.[1][2]

This guide provides a comprehensive overview for researchers and drug development professionals, detailing the asymmetric synthesis, physicochemical properties, and synthetic applications of this important building block. The focus is on the causality behind synthetic choices and the practical application of this compound in constructing more complex, optically active molecules, particularly those targeting neurological disorders by interacting with neurotransmitter systems.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 1217437-41-6[4]
Molecular Formula C₉H₁₂ClF₂N[4]
Molecular Weight 207.65 g/mol [4][5]
Predicted pKa 8.60 ± 0.10[4]
Appearance Solid (typical for amine hydrochlorides)Inferred
Storage Room temperature, in a well-closed container[5]

Asymmetric Synthesis: Strategies for Stereochemical Control

The synthesis of the enantiomerically pure (S)-form of 1-(2,5-difluorophenyl)propan-1-amine is paramount, as the biological activity of chiral molecules is often confined to a single enantiomer. Several strategies have been developed to achieve high stereoselectivity.

Catalytic Asymmetric Reductive Amination

Recent advancements have focused on direct, highly efficient catalytic methods. An iridium-catalyzed asymmetric reductive amination provides a powerful single-step route to the target compound, avoiding the need for pre-formed amines or protecting groups.[1]

Workflow Rationale: This method leverages a chiral catalyst to create a stereoselective environment for the reduction of an intermediate imine. The iridium center, coordinated with bulky phosphoramidite ligands, is key. These ligands dictate the facial selectivity of hydride (from H₂) addition to the C=N bond. The high enantiomeric excess (ee) is achieved through a combination of hydrogen bonding and CH-π interactions between the substrate and the chiral ligand framework during the critical enamine-reduction step.[1]

Experimental Protocol: Iridium-Catalyzed Asymmetric Reductive Amination [1]

  • Catalyst Preparation: In an inert atmosphere glovebox, the iridium catalyst precursor and the appropriate chiral phosphoramidite ligand are dissolved in a degassed solvent (e.g., dichloromethane).

  • Reaction Setup: A pressure-rated reaction vessel is charged with the substrate, 2,5-difluorophenyl propanal, and the pre-formed catalyst solution.

  • Reductive Amination: The vessel is sealed, purged with hydrogen gas, and pressurized to the desired level. The reaction is heated (e.g., to 50°C) and stirred for a specified time (e.g., 24 hours).

  • Work-up and Isolation: After cooling and venting, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography.

  • Salt Formation: The purified (S)-amine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with HCl gas or an HCl solution to precipitate the hydrochloride salt, which is then collected by filtration.

G cluster_0 Asymmetric Reductive Amination Workflow Propanal 2,5-Difluorophenyl Propanal Imine In-situ Imine Formation Propanal->Imine Ammonia Ammonia Source Ammonia->Imine S_Amine (S)-1-(2,5-Difluorophenyl) propan-1-amine (ee >92%) Imine->S_Amine Asymmetric Reduction ChiralIr Chiral Ir/Phosphoramidite Catalyst ChiralIr->S_Amine H2 H₂ (Reductant) H2->S_Amine FinalProduct (S)-1-(2,5-Difluorophenyl) propan-1-amine HCl S_Amine->FinalProduct Salt Formation HCl HCl HCl->FinalProduct

Catalytic Asymmetric Reductive Amination.
Chiral Resolution via Diastereomeric Salt Formation

A classical and robust method for obtaining a single enantiomer is the resolution of a racemic mixture. This technique relies on the differential properties of diastereomers.

Workflow Rationale: The racemic amine is treated with a single enantiomer of a chiral acid, such as D-mandelic acid.[1] This reaction forms a pair of diastereomeric salts: (S)-amine-(D)-acid and (R)-amine-(D)-acid. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, one diastereomer can be selectively crystallized, while the other remains in solution. The desired enantiomer is then liberated from the crystallized salt by treatment with a base, followed by conversion to the hydrochloride salt.

Experimental Protocol: Resolution with D-Mandelic Acid [1]

  • Racemate Preparation: A racemic mixture of 1-(2,5-difluorophenyl)propan-1-amine is first synthesized, for example, by reduction of the corresponding oxime or ketone.

  • Diastereomeric Salt Formation: The racemic amine is dissolved in a suitable solvent mixture (e.g., Ethanol/Water). A solution of D-mandelic acid (typically one equivalent) in the same solvent is added.

  • Selective Crystallization: The solution is stirred and cooled (e.g., to -20°C) to induce crystallization. The solid, enriched in the (S)-amine-(D)-mandelate salt, is collected by filtration.

  • Recrystallization (Optional): To enhance enantiomeric purity (>99% ee), the collected salt can be recrystallized from the same solvent system.

  • Liberation of Free Amine: The diastereomeric salt is treated with a base (e.g., NaOH solution) to deprotonate the amine and dissolve the mandelic acid. The free (S)-amine is then extracted into an organic solvent.

  • Hydrochloride Salt Formation: The extracted (S)-amine is treated with HCl to precipitate the final hydrochloride product, which is then filtered, washed, and dried.

G cluster_1 Chiral Resolution Workflow Racemate Racemic (R/S)-Amine Salts Diastereomeric Salts (S)-Amine-(D)-Acid (R)-Amine-(D)-Acid Racemate->Salts D_Mandelic D-Mandelic Acid D_Mandelic->Salts Crystallization Fractional Crystallization (e.g., Ethanol/Water) Salts->Crystallization Solid Solid Phase (S)-Amine-(D)-Acid Salt (Less Soluble) Crystallization->Solid Solution Solution Phase (R)-Amine-(D)-Acid Salt (More Soluble) Crystallization->Solution S_Amine Free (S)-Amine Solid->S_Amine Liberation Base Base (e.g., NaOH) Base->S_Amine FinalProduct (S)-Amine HCl S_Amine->FinalProduct Salt Formation HCl HCl HCl->FinalProduct

Chiral Resolution via Diastereomeric Salts.
Comparison of Synthetic Routes

The choice of synthetic route often depends on factors like scale, cost, and available equipment.

ParameterCatalytic Asymmetric SynthesisChiral Resolution
Enantiomeric Excess High (92-98% ee)[1]Potentially very high (>99% ee after recrystallization)[1]
Overall Yield High (single step)Moderate (theoretical max of 50% per resolution cycle)
Atom Economy ExcellentPoor (discards ~50% of material as the undesired enantiomer)
Scalability Favorable for large-scale production due to reduced waste and processing time[1]Can be cumbersome and solvent-intensive on a large scale
Key Consideration High initial cost of the precious metal catalyst (Iridium) and chiral ligands[1]Lower cost of resolving agent (mandelic acid); requires synthesis of the racemate

Chemical Reactivity and Synthetic Applications

As a primary amine, this compound is a versatile building block for creating more complex molecules. The amine group can readily undergo standard transformations such as N-acylation, N-alkylation, reductive amination, and sulfonylation to couple with other fragments.

The compound serves as a key intermediate in the synthesis of pharmaceutical candidates, particularly those designed to target neurological disorders.[1] The difluorophenylpropanamine structure is a scaffold that can interact with neurotransmitter systems, with potential modulation of serotonin and norepinephrine pathways.[1]

Beyond reactions at the amine, the difluorophenyl ring can also be functionalized. The fluorine atoms can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions.[1]

Analytical Characterization

Confirming the identity and purity of the final compound is critical. Standard analytical techniques are employed:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). A chiral stationary phase is used to separate the (S) and (R) enantiomers, allowing for their quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides structural confirmation of the molecule. ¹⁹F NMR is particularly useful for verifying the fluorine substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[4]

Conclusion

This compound is a high-value chiral intermediate whose utility is firmly established in modern drug discovery. The strategic placement of fluorine atoms provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds. While both catalytic asymmetric synthesis and classical chiral resolution are viable methods for its preparation, the choice depends on a balance of efficiency, cost, and scale. The continued development of direct catalytic methods promises to make this and similar chiral fluorinated amines more accessible, further accelerating the discovery of novel therapeutics.

References

  • Benchchem. This compound.
  • Guidechem. This compound.
  • Mu J., Li J., Jiang X., et al. (2025). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
  • The Innovation. (2024).
  • BLDpharm. (S)-1-(2, 5-Difluorophenyl)propan-1-amine hydrochloride, min 95%, 1 gram.

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of (S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a chiral primary amine of significant interest in medicinal chemistry and drug discovery.[1] Its stereospecific configuration makes it a crucial building block for the synthesis of complex, optically active pharmaceutical compounds, particularly those targeting neurological disorders.[1] The development of efficient and stereoselective synthetic routes to this compound is therefore of paramount importance for researchers and drug development professionals.

This document provides a comprehensive guide to the synthesis of this compound, detailing two primary and robust strategies: the classical method of chiral resolution and the more contemporary approach of asymmetric reductive amination. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Synthetic Strategies: A Comparative Overview

The enantioselective synthesis of chiral amines can be broadly approached in two ways: by separating a racemic mixture into its constituent enantiomers (chiral resolution) or by directly synthesizing the desired enantiomer from a prochiral precursor (asymmetric synthesis).

  • Chiral Resolution: This method relies on the reaction of a racemic amine with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[2][3] Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.[2][4] The desired enantiomer is then liberated from the isolated diastereomeric salt. While a reliable and well-established technique, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture.

  • Asymmetric Reductive Amination: This is a highly efficient, one-pot method for the synthesis of chiral amines from prochiral ketones.[5][6][7] The reaction involves the condensation of a ketone with an amine source to form an imine intermediate, which is then reduced in situ by a chiral catalyst and a reducing agent to yield the enantiomerically enriched amine.[5][7] This approach offers high atom economy and the potential for high enantioselectivity and yield.[8][9]

Protocol 1: Synthesis via Chiral Resolution of Racemic 1-(2,5-Difluorophenyl)propan-1-amine

This protocol first describes the synthesis of the racemic amine, followed by its resolution using a chiral acid. A patent from 2014 outlines a similar resolution using D-mandelic acid.[1] The general principles of resolution using tartaric acid derivatives are also well-documented.[2][3][10][11]

Part A: Synthesis of Racemic 1-(2,5-Difluorophenyl)propan-1-amine

The synthesis of the racemic precursor can be achieved through a two-step process starting from 1,4-difluorobenzene.

Step 1: Friedel-Crafts Acylation to form 1-(2,5-Difluorophenyl)propan-1-one

In this step, 1,4-difluorobenzene is acylated with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the corresponding ketone.

Step 2: Reductive Amination to form Racemic 1-(2,5-Difluorophenyl)propan-1-amine

The ketone is then converted to the racemic amine via reductive amination. This can be achieved using an ammonia source and a reducing agent.

Part B: Chiral Resolution

This part of the protocol details the separation of the (S)-enantiomer from the racemic mixture.

Experimental Protocol:

  • Diastereomeric Salt Formation:

    • In a suitable flask, dissolve the racemic 1-(2,5-difluorophenyl)propan-1-amine (1.0 equivalent) in a minimal amount of a suitable solvent, such as ethanol or methanol.[1][10]

    • In a separate flask, dissolve a chiral resolving agent, for example, (+)-dibenzoyl-D-tartaric acid (0.5 to 1.0 equivalent), in the same solvent, with gentle heating if necessary.[2][3]

    • Slowly add the solution of the resolving agent to the stirred solution of the racemic amine at room temperature. An exothermic reaction may be observed.[2]

  • Fractional Crystallization:

    • Allow the resulting solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For further crystallization, the flask can be placed in a refrigerator or an ice bath.[3]

    • The onset of crystallization can be spontaneous or induced by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the desired diastereomeric salt.[2]

    • Collect the crystals of the diastereomeric salt by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[3]

  • Liberation of the Free (S)-Amine:

    • Suspend the dried diastereomeric salt in water.

    • While stirring, slowly add a base, such as a 2 M NaOH solution, until the solution is strongly basic (pH > 10) to liberate the free amine.[2][3]

    • Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with a suitable organic solvent (e.g., dichloromethane or diethyl ether) multiple times to ensure complete recovery.[2][10]

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-1-(2,5-difluorophenyl)propan-1-amine.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified (S)-amine in a suitable solvent like diethyl ether or isopropanol.

    • Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., IPA HCl) until precipitation of the hydrochloride salt is complete.[1][12]

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Data Presentation:

ParameterValue/Condition
Starting Material Racemic 1-(2,5-Difluorophenyl)propan-1-amine
Chiral Resolving Agent (+)-Dibenzoyl-D-tartaric acid or D-mandelic acid
Solvent Ethanol, Methanol
Crystallization Temp. Room temperature, then 0-5 °C
Base for Liberation 2 M Sodium Hydroxide
Extraction Solvent Dichloromethane or Diethyl Ether
Salt Formation HCl gas or solution in isopropanol

Visualization of the Chiral Resolution Workflow:

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation and Salt Formation racemic_amine Racemic Amine (R/S)-1-(2,5-difluorophenyl)propan-1-amine dissolution Dissolve in Solvent (e.g., Ethanol) racemic_amine->dissolution resolving_agent Chiral Resolving Agent (e.g., (+)-DBTA) resolving_agent->dissolution mixing Mix Solutions dissolution->mixing cooling Cool Slowly mixing->cooling filtration Vacuum Filtration cooling->filtration mother_liquor Mother Liquor (Enriched in more soluble diastereomer) filtration->mother_liquor crystals Crystals (Enriched in less soluble diastereomer) filtration->crystals basification Basify with NaOH (pH > 10) crystals->basification extraction Extract with Organic Solvent basification->extraction drying Dry and Concentrate extraction->drying free_amine (S)-Free Amine drying->free_amine hcl_addition Add HCl free_amine->hcl_addition final_product (S)-1-(2,5-Difluorophenyl)propan-1-amine HCl hcl_addition->final_product

Caption: Workflow for Chiral Resolution.

Protocol 2: Asymmetric Reductive Amination

This protocol provides a general methodology for the direct asymmetric synthesis of the target amine from its corresponding ketone, 1-(2,5-difluorophenyl)propan-1-one. This approach has become increasingly prevalent for the synthesis of chiral primary amines.[13][14][15]

Experimental Protocol:

  • Reaction Setup:

    • In a high-pressure reactor, combine 1-(2,5-difluorophenyl)propan-1-one (1.0 equivalent), a suitable chiral catalyst (e.g., a Ru- or Ir-based complex with a chiral ligand), and an ammonium salt as the amine source (e.g., ammonium acetate).[16]

    • Add a suitable solvent, such as trifluoroethanol (TFE), which has been shown to be effective for this type of reaction.[16]

  • Hydrogenation:

    • Seal the reactor and purge it with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure.

    • Heat the reaction mixture to the specified temperature with vigorous stirring for the required time.[16]

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the enantiomerically enriched (S)-1-(2,5-difluorophenyl)propan-1-amine.

  • Formation of the Hydrochloride Salt:

    • Follow the same procedure as described in Protocol 1, Part B, Step 4 to convert the free amine to its hydrochloride salt.

Data Presentation:

ParameterValue/Condition
Starting Material 1-(2,5-Difluorophenyl)propan-1-one
Amine Source Ammonium Acetate or other ammonium salts
Catalyst Chiral Ru or Ir complexes
Reducing Agent Molecular Hydrogen (H₂)
Solvent Trifluoroethanol (TFE)
Reaction Temperature Typically elevated (e.g., 100 °C)[16]
Hydrogen Pressure Varies depending on the catalyst and substrate

Visualization of the Asymmetric Reductive Amination Pathway:

G ketone 1-(2,5-Difluorophenyl)propan-1-one imine Imine Intermediate (in situ) ketone->imine Condensation amine_source Amine Source (e.g., NH₄OAc) amine_source->imine final_product (S)-1-(2,5-Difluorophenyl) propan-1-amine imine->final_product Asymmetric Reduction [Chiral Catalyst, H₂]

Caption: Asymmetric Reductive Amination Pathway.

Conclusion

The synthesis of this compound can be effectively achieved through either chiral resolution of the racemic amine or by direct asymmetric reductive amination of the corresponding ketone. The choice of method will depend on factors such as available starting materials, desired enantiomeric purity, scalability, and cost. The protocols provided herein offer detailed, step-by-step guidance for both approaches, grounded in established chemical principles and supported by the scientific literature.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC - NIH. Available at: [Link]

  • Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. ResearchGate. Available at: [Link]

  • Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. Thieme E-Books & E-Journals. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]

  • Resolution of a Racemic Mixture. Science Learning Center. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of chiral amines via reductive amination and rational design... ResearchGate. Available at: [Link]

  • A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride. APEX science. Available at: [Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
  • Asymmetric Synthesis of Amines. Ellman Laboratory - Yale University. Available at: [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. Available at: [Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue Chemistry. Available at: [Link]

  • An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Asymmetric Synthesis of 1‐(2‐Pyrrolyl)alkylamines by the Addition of Organometallic Reagents to Chiral 2‐Pyrroleimines. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of 1‐(2‐Pyrrolyl)alkylamines by the Addition of Organometallic Reagents to Chiral 2‐Pyrroleimines. Sci-Hub. Available at: [Link]

Sources

Application Notes and Protocols for the Chiral Separation of (S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the enantioselective separation of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride, a critical chiral intermediate in contemporary pharmaceutical synthesis.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the purification, quality control, and stereochemical analysis of this compound. We present optimized methodologies for both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offering a comparative analysis to guide the selection of the most appropriate technique based on specific analytical objectives, such as throughput, resolution, and environmental impact. The causality behind experimental choices, from chiral stationary phase (CSP) selection to mobile phase optimization, is thoroughly explained to provide a robust framework for method development and validation.

Introduction: The Imperative of Chiral Purity

Enantiomers of a chiral drug can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[2] Consequently, the stereochemical integrity of pharmaceutical intermediates like this compound is of paramount importance in drug discovery and development.[1][3] The presence of its corresponding (R)-enantiomer can lead to undesired side effects or reduced therapeutic efficacy. Therefore, robust and reliable analytical methods for the accurate quantification of enantiomeric purity are indispensable. This guide explores two powerful chromatographic techniques, HPLC and SFC, for the chiral resolution of this primary amine.[2]

The target analyte, 1-(2,5-Difluorophenyl)propan-1-amine, is a primary amine, a class of compounds that can present unique challenges in chromatography due to potential interactions with residual silanols on silica-based stationary phases.[4] The presence of two fluorine atoms on the phenyl ring increases the molecule's lipophilicity and can influence its interactions with the chiral stationary phase.[1]

Strategic Approach to Chiral Method Development

The development of a successful chiral separation method is often not predictive and necessitates a systematic screening of various chiral stationary phases (CSPs) and mobile phases.[5][6] Our approach is grounded in a logical, multi-step process designed to efficiently identify optimal separation conditions.

Selection of Chiral Stationary Phases (CSPs)

For the separation of primary amines, several classes of CSPs have proven effective. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are broadly selective and represent an excellent starting point for screening.[4][7] Additionally, cyclofructan-based and crown ether-based CSPs are known for their specific efficacy in resolving primary amines.[8][9][10][11]

Diagram: Chiral Method Development Workflow

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Analyte Analyte (S)-1-(2,5-Difluorophenyl)propan-1-amine HCl CSP_Screen CSP Screening - Polysaccharide (e.g., Chiralpak IA, IB, IC) - Cyclofructan (e.g., Larihc CF6-P) - Crown Ether (e.g., Crownpak CR-I(+)) Analyte->CSP_Screen Select CSPs MP_Screen Mobile Phase Screening - NP: Heptane/Alcohol - PO: Acetonitrile/Alcohol - SFC: CO2/Modifier CSP_Screen->MP_Screen Screen Mobile Phases Optimization Optimization of Lead Conditions - Modifier Composition - Additive Concentration (Acid/Base) - Temperature & Flow Rate MP_Screen->Optimization Identify Hits Validation Method Validation - Specificity - Linearity - Accuracy & Precision Optimization->Validation Finalize Method

Caption: A systematic workflow for chiral method development.

Mobile Phase Considerations

The choice of mobile phase is critical for achieving enantioselectivity. For primary amines, peak shape can be significantly improved by the addition of acidic and/or basic additives to the mobile phase. These additives suppress the ionization of the analyte and minimize interactions with the silica support. A common strategy involves using a combination of a weak acid like trifluoroacetic acid (TFA) and a weak base like triethylamine (TEA).[8]

  • Normal Phase (NP) HPLC: Typically employs mixtures of a non-polar solvent (e.g., heptane, hexane) and a polar alcohol (e.g., ethanol, isopropanol).

  • Polar Organic (PO) HPLC: Utilizes mixtures of polar aprotic solvents (e.g., acetonitrile) and alcohols.[4]

  • Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the primary mobile phase, with a polar organic solvent (modifier) such as methanol.[2] SFC is often advantageous for its high speed and reduced solvent consumption.[2][9]

Detailed Protocol: Chiral HPLC Separation

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of (S)-1-(2,5-Difluorophenyl)propan-1-amine from its (R)-enantiomer.

Materials and Instrumentation
  • Instrumentation: HPLC system with a UV detector and a column thermostat.

  • Chiral Columns (Screening):

    • Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Larihc® CF6-P (Cyclofructan-based)

  • Solvents: HPLC grade n-Heptane, Ethanol, Isopropanol, Acetonitrile.

  • Additives: Trifluoroacetic acid (TFA), Triethylamine (TEA).

  • Sample Preparation: Prepare a stock solution of racemic 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride at 1.0 mg/mL in methanol. Dilute with the mobile phase to a final concentration of 0.1 mg/mL.

Step-by-Step HPLC Protocol
  • Column Equilibration: Equilibrate the selected chiral column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Initial Screening Conditions:

    • Mobile Phase A (Normal Phase): n-Heptane / Ethanol (90:10, v/v) with 0.1% TFA and 0.1% TEA.

    • Mobile Phase B (Polar Organic): Acetonitrile / Methanol (90:10, v/v) with 0.3% TFA and 0.2% TEA.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Data Analysis and Optimization:

    • Evaluate the chromatograms for any signs of separation (e.g., peak broadening, shoulder, or partial separation).

    • If partial separation is observed, optimize the mobile phase composition. For normal phase, vary the alcohol content between 5% and 20%. For polar organic mode, adjust the ratio of acetonitrile to methanol.

    • The concentration of additives (TFA/TEA) can also be adjusted to improve peak shape and resolution.

Expected Results and Data Presentation

The following table provides a template for summarizing the screening results.

Chiral Stationary Phase Mobile Phase Retention Time (min) Resolution (Rs) Peak Shape
Chiralpak® IANP: Heptane/EtOH (90:10) + additivestR1, tR2ValueSymmetric/Tailing
Chiralpak® IBNP: Heptane/EtOH (90:10) + additivestR1, tR2ValueSymmetric/Tailing
Larihc® CF6-PPO: ACN/MeOH (90:10) + additivestR1, tR2ValueSymmetric/Tailing

Detailed Protocol: Chiral SFC Separation

SFC often provides faster and more efficient separations for chiral primary amines compared to HPLC.[8][10]

Materials and Instrumentation
  • Instrumentation: SFC system with a UV detector and a back-pressure regulator.

  • Chiral Columns: Same as for HPLC screening.

  • Mobile Phases: Supercritical CO2, Methanol (modifier).

  • Additives: Trifluoroacetic acid (TFA), Triethylamine (TEA).

  • Sample Preparation: Same as for HPLC.

Step-by-Step SFC Protocol
  • System Equilibration: Equilibrate the system with the initial mobile phase composition.

  • Initial Screening Conditions:

    • Mobile Phase: CO2 / Methanol with 0.3% TFA and 0.2% TEA.[2]

    • Gradient: 5% to 50% Methanol over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 2 µL.

  • Optimization:

    • If separation is observed, an isocratic method can be developed based on the modifier percentage at which elution occurred.

    • Further optimization can involve adjusting the modifier type (e.g., ethanol, isopropanol), additive concentrations, temperature, and back pressure.

Diagram: SFC Method Optimization Logic

SFC_Optimization Start Initial Gradient Screen Check_Sep {Separation Observed?} Start->Check_Sep Develop_Iso Develop Isocratic Method Check_Sep->Develop_Iso Yes Try_Other_CSP Screen Alternative CSP Check_Sep->Try_Other_CSP No Optimize_Params {Optimize: - Modifier % - Additives - Temperature - Back Pressure} Develop_Iso->Optimize_Params Final_Method Final Validated Method Optimize_Params->Final_Method Try_Other_CSP->Start

Caption: A decision tree for optimizing an SFC chiral method.

Comparative Data Summary: HPLC vs. SFC

For primary amines, SFC often yields superior peak symmetry and faster analysis times.[2][8]

Parameter HPLC (Normal Phase) SFC Commentary
Analysis Time LongerShorterSFC's low viscosity mobile phase allows for higher flow rates.[8]
Resolution (Rs) Potentially higherComparableNP-HPLC can sometimes provide greater resolution, albeit with longer run times.[8]
Peak Symmetry Good with additivesOften superiorSFC can provide better peak shapes for basic compounds.[8]
Solvent Consumption High (organic)Low (organic)SFC is a "greener" technique due to the use of CO2.[2]

Conclusion and Recommendations

The chiral separation of this compound can be successfully achieved using both HPLC and SFC techniques. A systematic screening of polysaccharide- and cyclofructan-based chiral stationary phases is recommended as a starting point. The addition of acidic and basic modifiers to the mobile phase is crucial for obtaining good peak shape and resolution.

For high-throughput applications, SFC is the recommended technique due to its speed and reduced solvent usage. For applications requiring the highest possible resolution, normal-phase HPLC may be advantageous. The protocols provided in this guide offer a robust framework for developing a validated chiral separation method tailored to specific laboratory needs.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).
  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023).
  • A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines. (n.d.). Benchchem.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).
  • Chiral HPLC and SFC Columns. (n.d.). Columnex LLC.
  • This compound. (n.d.). Benchchem.
  • Chiral HPLC Column. (n.d.). Phenomenex.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (n.d.). PMC - NIH.
  • Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. (2022). YouTube.
  • Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. (n.d.). Shimadzu Scientific Instruments.

Sources

using (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride as a chiral resolving agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Chiral Resolution Using (S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride

Authored by: Senior Application Scientist

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the defining factor of its biological activity. Enantiomers, non-superimposable mirror-image molecules, can have vastly different pharmacological, toxicological, and metabolic profiles. The classic, tragic example of thalidomide underscores this principle, where one enantiomer was an effective sedative while the other was a potent teratogen.[1] Consequently, regulatory bodies and scientific best practices now demand the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects.[][3]

While asymmetric synthesis aims to create a single enantiomer from the outset, classical resolution of a racemic mixture remains a robust, scalable, and indispensable technique.[4] Among the most reliable methods is the formation of diastereomeric salts.[5] This technique leverages the reaction of a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent. The resulting diastereomers, unlike the original enantiomers, possess distinct physical properties, such as solubility, allowing for their separation via conventional methods like fractional crystallization.[6]

This application note provides a comprehensive guide to the use of This compound , a chiral amine, as an effective resolving agent for racemic acids. We will explore the underlying principles, provide detailed experimental protocols, and offer insights into process optimization and troubleshooting.

Physicochemical Profile: this compound

The efficacy of a resolving agent is intrinsically linked to its structural and chemical properties. This compound is a chiral primary amine salt with features that make it a promising candidate for resolving acidic compounds. The presence of two fluorine atoms on the phenyl ring introduces significant electronic effects and can influence intermolecular interactions, such as hydrogen bonding and crystal lattice packing, which are critical for achieving differential solubility in the resulting diastereomeric salts.[7]

PropertyValue
CAS Number 1217437-41-6[8]
Molecular Formula C₉H₁₂ClF₂N[8]
Molecular Weight 207.65 g/mol [8]
Predicted pKa 8.60 ± 0.10[8]
Appearance White to off-white solid (typical)

The Principle of Diastereomeric Salt Resolution

The fundamental strategy of this resolution technique is the temporary conversion of an inseparable mixture of enantiomers into a separable mixture of diastereomers.[1][9]

  • Reaction: A racemic acid, comprising (R)-Acid and (S)-Acid, is reacted with a single enantiomer of a chiral base, in this case, (S)-Amine.

  • Formation of Diastereomers: This acid-base reaction forms two distinct diastereomeric salts:

    • Salt A: [(R)-Acid]•[(S)-Amine]

    • Salt B: [(S)-Acid]•[(S)-Amine]

  • Different Physical Properties: These two salts are not mirror images of each other. Their different three-dimensional structures lead to different crystal packing energies and, crucially, different solubilities in a given solvent system.[5][10]

  • Separation: By carefully selecting a solvent and controlling conditions (e.g., temperature), the less soluble diastereomeric salt will selectively crystallize from the solution, while the more soluble one remains in the mother liquor.[11]

  • Liberation: After separating the crystallized salt, the pure enantiomer of the acid is "liberated" by breaking the salt bond, typically by treatment with a strong acid or base. The chiral resolving agent can then be recovered and recycled.[9][12][13]

Figure 1. Principle of chiral resolution via diastereomeric salt formation.

Application Protocol: Resolution of a Racemic Carboxylic Acid

This protocol provides a generalized yet detailed workflow. Note: The optimal solvent, temperature, and concentration must be determined empirically for each specific racemic acid through a screening process.[6]

Part 1: Diastereomeric Salt Formation and Crystallization

Objective: To selectively crystallize one diastereomeric salt from the mixture.

Materials:

  • Racemic carboxylic acid

  • This compound

  • Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, and aqueous mixtures thereof)

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Reagent Stoichiometry: In the reaction vessel, combine the racemic carboxylic acid (1.0 equivalent) and this compound (0.5-1.0 equivalent).

    • Scientist's Note: Starting with 0.5 equivalents of the resolving agent is a common strategy. The goal is to form the salt of only one enantiomer, theoretically allowing for a maximum yield of 50% of the desired, crystallized diastereomer.[6] Using a full equivalent can sometimes lead to the crystallization of both salts, reducing the enantiomeric purity.

  • Solvent Addition & Dissolution: Add the chosen solvent (or solvent mixture) and stir. Gently heat the mixture to reflux until all solids have completely dissolved, forming a clear solution.

    • Scientist's Note: The volume of solvent is critical. A supersaturated solution is required for crystallization to occur upon cooling, but too little solvent may cause premature precipitation before separation is effective.[11]

  • Controlled Cooling (Crystallization):

    • Remove the vessel from the heat source and allow it to cool slowly to room temperature. Uncontrolled, rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice.

    • For further crystallization, the flask can be placed in an ice bath or refrigerator (0-5 °C) for several hours or overnight.

    • Scientist's Note: If crystallization does not initiate, it can be induced by scratching the inside of the flask with a glass rod or by "seeding" with a tiny crystal of the pure, desired diastereomeric salt if available.[11]

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove residual mother liquor.

  • Drying & Analysis: Dry the crystals under vacuum. Determine the yield and analyze the diastereomeric purity. The enantiomeric excess (ee) of the acid can be determined after the liberation step using Chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Part 2: Liberation of the Pure Enantiomer

Objective: To recover the enantiomerically enriched carboxylic acid from the isolated salt.

Procedure:

  • Salt Dissolution: Suspend the dried diastereomeric salt crystals in a biphasic system of an organic solvent (e.g., Dichloromethane or Ethyl Acetate) and water.

  • Acidification: Add a strong acid, such as 1M Hydrochloric Acid (HCl), dropwise while stirring vigorously. This protonates the carboxylate anion, regenerating the carboxylic acid, which will partition into the organic layer. The amine resolving agent remains in the aqueous layer as its hydrochloride salt.

    • Scientist's Note: The pH of the aqueous layer should be adjusted to <2 to ensure complete protonation of the carboxylic acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent to recover any remaining product.

  • Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the enantiomerically enriched carboxylic acid.

Part 3: Recovery of the Resolving Agent

Objective: To recover the valuable resolving agent for reuse, a key step for process economy.[12]

Procedure:

  • Basification: Combine the aqueous layers from the liberation step (which contain the resolving agent's hydrochloride salt) and the mother liquor from the initial crystallization.

  • Neutralization: Cool the combined solution in an ice bath and add a strong base, such as 2M Sodium Hydroxide (NaOH), until the pH is >10. This deprotonates the ammonium salt, liberating the free (S)-amine.

  • Extraction: Extract the free amine into an organic solvent (e.g., Dichloromethane or Ethyl Acetate) several times.

  • Drying & Isolation: Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to recover the (S)-1-(2,5-Difluorophenyl)propan-1-amine. It can be converted back to the hydrochloride salt if desired for storage or reuse.

Experimental Workflow Visualization

Figure 2. Step-by-step experimental workflow for chiral resolution.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystallization Solution is too dilute; Inappropriate solvent; Cooling too rapid.Concentrate the solution; Screen for alternative solvents or anti-solvents; Allow for slower cooling over a longer period; Try seeding or scratching.
Oily Precipitate Forms Melting point of the salt is below the crystallization temperature; Impurities present.Try a different solvent with a lower boiling point; Purify the starting racemic acid.
Low Enantiomeric Excess (ee) Poor discrimination in solubility between the two diastereomeric salts; Co-crystallization.Optimize the solvent system (this is the most critical factor); Slow down the cooling rate; Adjust the stoichiometry of the resolving agent (try 0.5-0.6 eq.); Perform a re-crystallization of the isolated salt.
Low Yield The desired diastereomeric salt has significant solubility in the chosen solvent; Loss during filtration or workup.Screen for a solvent in which the desired salt is less soluble; Ensure the wash step during filtration is done with minimal cold solvent; Ensure pH is correct during liberation steps for efficient extraction.

Conclusion

This compound serves as a valuable tool in the chemist's arsenal for the separation of enantiomers. Through the classical and scalable method of diastereomeric salt formation, this resolving agent enables the isolation of pure enantiomers from racemic carboxylic acids. The success of this technique hinges on a systematic approach to screening and optimization, particularly in the choice of solvent. By following the detailed protocols and troubleshooting guidance provided, researchers and drug development professionals can effectively implement this resolving agent to access enantiomerically pure compounds essential for their work.

References

  • Witton Chemical. Recovery of a Chiral Resolving Agent.
  • BenchChem. This compound.
  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023).
  • BenchChem. Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution.
  • Guidechem. This compound.
  • Lam, A. W. H., & Ng, K. M. 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE.
  • Quora. What is the exact process of enantiomer resolution by a chiral resolution agent? (2023).
  • Chiralpedia. Part 6: Resolution of Enantiomers. (2025).
  • Chemistry LibreTexts. 6.8 Resolution (Separation) of Enantiomers. (2019).
  • Wikipedia. Diastereomeric recrystallization.
  • Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • CrystEngComm (RSC Publishing). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022).
  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • BOC Sciences. Chiral Resolution and Separation Services.
  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution.
  • Wikipedia. Chiral resolution.
  • BenchChem. Application Notes and Protocols for Chiral Resolution Using (S)-1-(3-fluorophenyl)ethanamine.
  • NIH. Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. (2021).

Sources

Topic: Development of a Stereospecific HPLC Method for (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

(S)-1-(2,5-Difluorophenyl)propan-1-amine is a critical chiral intermediate in the synthesis of various pharmaceutical compounds.[1] The stereochemical purity of such intermediates is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This application note provides a comprehensive guide to developing a robust, stereospecific High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation and analysis of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride. The narrative details a systematic approach, from the rationale-driven selection of the chiral stationary phase (CSP) to mobile phase optimization and final method validation, grounded in established pharmacopeial standards and regulatory guidelines.

Introduction and Scientific Rationale

Chiral primary amines are foundational building blocks in modern drug discovery.[2][3] The biological activity of a chiral drug is often confined to one enantiomer (the eutomer), while the other (the distomer) may be inactive or, in some cases, responsible for undesirable side effects. Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving enantiomers due to its high efficiency, reliability, and scalability.[2][] The direct separation of enantiomers on a CSP is generally preferred over indirect methods (which require derivatization) as it precludes the need for a chirally pure derivatizing agent and avoids potential kinetic resolution issues.[][5]

The analyte, (S)-1-(2,5-Difluorophenyl)propan-1-amine, possesses a primary amine group adjacent to the stereocenter and an aromatic ring, features that are pivotal for achieving chiral recognition on an appropriate CSP. This guide explains the causal links between analyte structure, CSP selection, and mobile phase composition to achieve a baseline separation of the (S)- and (R)-enantiomers.

Experimental Design and Causality

The development of a successful chiral separation method is a multi-step process that involves screening and optimization. The logical workflow is designed to efficiently identify the key parameters governing the enantiomeric resolution.

Analyte Characteristics
  • Structure: A primary amine with a chiral center at the α-carbon.

  • Key Functional Groups: Primary amine (-NH2), 2,5-difluorophenyl ring.

  • Properties: The basicity of the amine group necessitates careful mobile phase modification to prevent deleterious interactions with the silica support of the column, which can lead to poor peak shape. The aromatic ring provides opportunities for π-π stacking interactions with the CSP.

Phase 1: Chiral Stationary Phase (CSP) Screening

Expertise & Experience: The "three-point interaction" model serves as a foundational concept in chiral recognition.[5] For a stable diastereomeric complex to form between the analyte and the CSP, multiple simultaneous interactions (e.g., hydrogen bonding, steric hindrance, π-π interactions) are required. The selection of CSPs is therefore guided by their potential to engage in these interactions with the analyte's functional groups.

Polysaccharide-based CSPs (derivatives of cellulose and amylose) and cyclofructan-based CSPs are highly successful for resolving a broad range of racemates, including primary amines.[2][3]

  • Polysaccharide-based CSPs: These phases, such as those coated or bonded with phenylcarbamate derivatives, offer a complex chiral environment with grooves and cavities where enantiomers can intercalate. Chiral recognition is achieved through a combination of hydrogen bonds, dipole-dipole interactions, and π-π stacking.

  • Cyclofructan-based CSPs: These have demonstrated a high success rate for separating primary amines, particularly in the polar organic mode.[3]

Screening Protocol: A screening of columns with different selector backbones and chemistries is the most efficient starting point.

Column TypeChiral Selector ExampleRationale for Inclusion
Amylose-Based Amylose tris(3,5-dimethylphenylcarbamate)Broad enantioselectivity for a wide range of compounds.[6]
Cellulose-Based Cellulose tris(3,5-dimethylphenylcarbamate)Complementary selectivity to amylose-based phases.[6]
Cyclofructan-Based Isopropylcarbamate-derivatized cyclofructan 6High success rate for primary amines in polar organic mode.[3][7]
Phase 2: Mobile Phase Optimization

Expertise & Experience: The mobile phase modulates the interactions between the analyte and the CSP, directly influencing retention and enantioselectivity.[8] For primary amines, the most critical component of the mobile phase is often the additive.

Mode Selection:

  • Normal Phase (NP): Utilizes a non-polar solvent (e.g., hexane, heptane) with a polar modifier (e.g., 2-propanol, ethanol). This mode is often a first choice for polysaccharide CSPs.

  • Polar Organic (PO): Employs polar organic solvents like acetonitrile and methanol. This mode is particularly effective for cyclofructan CSPs and is often a good choice for relatively polar molecules like amines.[3]

The Critical Role of Additives: The basic amine analyte can interact strongly with acidic residual silanol groups on the silica surface of the CSP, leading to severe peak tailing and poor resolution. To mitigate this, a basic additive is incorporated into the mobile phase.

  • For Normal Phase: Small alkylamines like diethylamine (DEA), triethylamine (TEA), or butylamine (BA) are typically used at low concentrations (e.g., 0.1-0.5%).[2] These additives compete with the analyte for active silanol sites, ensuring a more symmetrical peak shape.

  • For Polar Organic Mode: A combination of a weak acid (e.g., trifluoroacetic acid, TFA) and a weak base (e.g., TEA) can be effective.[3][7]

Optimization Strategy:

  • Screening: Test initial conditions for each column/mode combination (e.g., 90:10 Heptane:2-Propanol + 0.1% DEA for NP; 90:10 Acetonitrile:Methanol + 0.3% TFA/0.2% TEA for PO).

  • Modifier Percentage: Vary the percentage of the alcohol modifier (e.g., from 5% to 25%). Increasing the modifier strength typically reduces retention time.

  • Additive Concentration: Optimize the concentration of the basic additive to achieve the best peak symmetry without compromising resolution.

  • Temperature: Evaluate the effect of column temperature (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity but increase analysis time and backpressure.[9]

Optimized Protocol and Methodology

Based on a typical development path for this class of compound, the following method was established. An amylose-based CSP under normal phase conditions provided the optimal balance of resolution, peak shape, and analysis time.

Instrumentation and Reagents
  • HPLC System: A quaternary HPLC system with a UV/PDA detector.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 250 mm.

  • Reagents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).

  • Sample Diluent: Mobile Phase.

Final Chromatographic Conditions
ParameterCondition
Mobile Phase n-Hexane / 2-Propanol / DEA (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 265 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase: Carefully measure 850 mL of n-Hexane, 150 mL of 2-Propanol, and 1.0 mL of DEA. Mix thoroughly and degas.

  • Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of (S)-1-(2,5-Difluorophenyl)propan-1-amine HCl standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Racemic Standard Solution (0.5 mg/mL): Prepare a solution of the racemic mixture of 1-(2,5-Difluorophenyl)propan-1-amine HCl in the same manner as the standard stock solution. This is used for system suitability to confirm the resolution of the two enantiomers.

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested at a target concentration of 0.5 mg/mL using the mobile phase as the diluent.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified for its fitness for use, in accordance with pharmacopeial standards like USP <621> and Ph. Eur. 2.2.46.[10][11][12]

ParameterAcceptance CriterionRationale
Resolution (Rs) ≥ 2.0 between (R)- and (S)-enantiomer peaksEnsures baseline separation for accurate quantification.
Tailing Factor (T) ≤ 1.5 for the (S)-enantiomer peakConfirms good peak symmetry and absence of silanol interactions.
Precision (%RSD) ≤ 2.0% for 5 replicate injections of the (S)-standardDemonstrates the stability and precision of the instrument and method.

Method Validation Framework (ICH Q2(R1))

Every analytical protocol must be a self-validating system. Once developed, the method must undergo formal validation to demonstrate its suitability for its intended purpose, following the International Council for Harmonisation (ICH) Q2(R1) guideline.[13][14]

Validation Characteristics and Acceptance Criteria
Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of its potential impurities (i.e., the (R)-enantiomer).Baseline resolution (Rs ≥ 2.0) between enantiomers. Peak purity analysis should pass.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.Assay: 80-120% of the test concentration. Impurity (R-enantiomer): LOQ to 120% of the specification limit.[13]
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies.98.0% to 102.0% recovery.
Precision Repeatability (Intra-day): Precision over a short interval. Intermediate Precision (Inter-day): Within-laboratory variations.RSD ≤ 2.0% for assay. RSD ≤ 10.0% at the LOQ level for impurity.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision and accuracy criteria must be met.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability criteria must be met under all varied conditions (e.g., Flow Rate ±10%, Temp ±5°C, Organic Modifier ±2%).

Visualized Workflows

HPLC_Method_Development_Workflow cluster_prep Phase 1: Foundation cluster_dev Phase 2: Method Development & Optimization cluster_val Phase 3: Validation & Implementation start Define Analytical Goal: Enantiomeric Purity of (S)-1-(2,5-Difluorophenyl)propan-1-amine analyte Characterize Analyte: Primary Amine, Chiral Center, Aromatic Ring start->analyte csp_screen CSP Screening (Amylose, Cellulose, Cyclofructan) analyte->csp_screen mp_screen Mobile Phase Screening (NP and PO Modes + Additives) optimization Parameter Optimization (Modifier %, Additive Conc., Temp.) final_method Establish Final Method Conditions sst Define & Perform System Suitability Test (SST) final_method->sst validation Full Method Validation (ICH Q2(R1)) routine Routine Analysis

Validation_Protocol_Flow cluster_0 Core Performance cluster_1 Precision cluster_2 Sensitivity & Durability Specificity Specificity / Selectivity (Resolution of Enantiomers) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Repeatability Repeatability (Intra-day) Intermediate Intermediate Precision (Inter-day, Inter-analyst) Repeatability->Intermediate LOQ Limit of Quantitation (LOQ) Robustness Robustness (Varied Conditions) LOQ->Robustness

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • USP General Chapter <621> Chromatography. U.S. Pharmacopeia.

  • <621> CHROMATOGRAPHY. U.S. Pharmacopeia.

  • HPLC method for enantiomeric separation of chiral amines. BenchChem.

  • Understanding the Latest Revisions to USP <621>. Agilent.

  • USP <621> Chromatography. DSDP Analytics.

  • This compound. BenchChem.

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare.

  • 2.2.46. Chromatographic separation techniques. Uspbpep.com.

  • <621> Chromatography - Notice of Adoption of Harmonized Standard. U.S. Pharmacopeia.

  • Revision of European Pharmacopeia (EP) Chapter 2.2.46. Phenomenex.

  • 2.2.46. Chromatographic Separation Techniques PDF. Scribd.

  • 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. Pharmeuropa.

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health (NIH).

  • This compound. Guidechem.

  • Chiral HPLC Separations. Phenomenex.

  • HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. Taylor & Francis.

  • ICH Q2(R1) Validation of Analytical Methods in Accordance With ICH Guidelines. Scribd.

  • High-Precision Chiral HPLC Services. BOC Sciences.

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.

  • Chiral Mobile Phase Additives in HPLC Enantioseparations. ResearchGate.

  • Chiral HPLC Method Development. I.B.S. Analytical.

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies.

  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.

  • CHIRAL STATIONARY PHASES. Regis Technologies.

  • Quality Guidelines. International Council for Harmonisation (ICH).

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

  • This compound. BLDpharm.

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride. ChemicalBook.

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. PubChem.

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.

  • WO 2013/144295 A1. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting and optimizing the synthesis of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride. As a crucial chiral building block in medicinal chemistry, achieving high yield and enantiomeric purity is paramount.[1] This center provides in-depth, experience-driven advice to navigate the common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining this compound?

There are two main approaches to synthesizing this chiral amine:

  • Asymmetric Synthesis: This method aims to directly produce the desired (S)-enantiomer. A common strategy is the asymmetric reductive amination of 2,5-difluoropropiophenone.[2] This can be achieved using a chiral auxiliary, a chiral catalyst, or a biocatalyst like a transaminase.[3][4][5][6]

  • Resolution of a Racemic Mixture: This approach involves synthesizing the racemic amine, 1-(2,5-difluorophenyl)propan-1-amine, and then separating the (S)- and (R)-enantiomers.[7] The most common method for resolution is the formation of diastereomeric salts using a chiral resolving agent, such as D-mandelic acid or tartaric acid derivatives.[1][7][8][9][10]

Q2: My asymmetric reductive amination is resulting in low enantiomeric excess (ee). What are the likely causes and how can I improve it?

Low enantioselectivity is a common hurdle. Here’s a breakdown of potential causes and solutions:

  • Suboptimal Catalyst or Ligand: The choice of chiral catalyst and ligand is critical. If you are using a metal-based catalyst, ensure it is of high purity and the ligand is appropriate for the substrate. Consider screening a panel of ligands to find the optimal one for your specific reaction conditions.

  • Impurities in Starting Materials: Trace impurities in the 2,5-difluoropropiophenone or the amine source can poison the catalyst or interfere with the stereochemical control of the reaction.[11] Always use high-purity, well-characterized starting materials.

  • Incorrect Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can lead to a loss of selectivity.[6] It is advisable to run the reaction at a lower temperature to enhance enantioselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction, thereby affecting the enantioselectivity. Experiment with a range of solvents to identify the one that provides the best results.

Troubleshooting Guide: Diastereomeric Salt Resolution

A frequently employed method for obtaining the desired (S)-enantiomer is through the resolution of a racemic mixture via diastereomeric salt formation.[1][7][8] However, this technique can present its own set of challenges.

Issue 1: Low Yield of the Desired Diastereomeric Salt

You've performed the crystallization, but the yield of the salt of the (S)-amine is disappointingly low.

Possible Causes & Solutions:

  • Poor Choice of Resolving Agent: Not all chiral resolving agents are equally effective for a given racemic amine. The stability and crystallization tendency of the resulting diastereomeric salts can vary significantly.

    • Solution: Screen a variety of chiral acids. Besides the commonly used D-mandelic acid, consider others like (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, or (-)-camphoric acid.[7][8]

  • Unsuitable Crystallization Solvent: The solvent system is crucial as it dictates the solubility difference between the two diastereomeric salts.[8]

    • Solution: Conduct a systematic screening of different solvents and solvent mixtures. The goal is to find a system where the desired diastereomeric salt has low solubility and crystallizes out, while the other diastereomer remains in solution.

  • Suboptimal Stoichiometry: The molar ratio of the racemic amine to the resolving agent can impact the crystallization process.

    • Solution: Experiment with varying the equivalents of the resolving agent, typically ranging from 0.5 to 1.0 equivalent relative to the racemic amine.[8]

Experimental Protocol: Screening for an Optimal Resolving Agent and Solvent

  • Preparation: In separate small vials, dissolve a known amount of the racemic 1-(2,5-difluorophenyl)propan-1-amine in a small volume of a test solvent (e.g., ethanol, methanol, isopropanol, acetonitrile).

  • Addition of Resolving Agent: To each vial, add a stoichiometric equivalent of a different chiral resolving agent (e.g., D-mandelic acid in one, (+)-tartaric acid in another).

  • Observation: Gently warm the vials to ensure complete dissolution, then allow them to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Observe which combinations yield crystalline precipitates.

  • Analysis: Isolate the crystals by filtration, wash with a small amount of the cold solvent, and dry.[8] Liberate the free amine by treatment with a base (e.g., NaOH solution) and extract with an organic solvent.[8] Analyze the enantiomeric excess of the recovered amine using chiral HPLC or SFC to determine the most effective resolving agent and solvent combination.[9]

Issue 2: Low Enantiomeric Purity of the Final Product After Salt Breaking

After isolating the diastereomeric salt and liberating the free amine, the enantiomeric excess (ee) is lower than expected.

Possible Causes & Solutions:

  • Co-precipitation of the Undesired Diastereomer: The crystallization conditions may not be optimal, leading to the undesired diastereomer precipitating along with the desired one.

    • Solution: Optimize the cooling rate during crystallization. A slower cooling process often leads to more selective crystallization. Seeding the solution with a few crystals of the pure desired diastereomeric salt can also improve the outcome.[8]

  • Insufficient Washing of the Crystalline Salt: Residual mother liquor containing the undesired diastereomer may remain on the surface of the crystals.

    • Solution: Ensure the filtered crystals are washed thoroughly with a small amount of the cold crystallization solvent.

  • Racemization During Salt Breaking: While less common for this specific compound under standard basic conditions, harsh conditions (e.g., high temperatures) during the liberation of the free amine could potentially lead to some degree of racemization.

    • Solution: Use mild basic conditions (e.g., 1M NaOH at room temperature) to break the salt and avoid prolonged exposure to harsh pH or high temperatures.

Data Presentation

Table 1: Comparison of Common Resolving Agents for Racemic 1-(2,5-Difluorophenyl)propan-1-amine

Resolving AgentTypical Solvent(s)Reported Yield of (S)-enantiomer saltNoteworthy Observations
D-Mandelic AcidEthanolModerate to HighOften forms well-defined crystals.[1]
(+)-Tartaric AcidMethanol/WaterVariableSolubility can be sensitive to water content.[7]
(-)-Dibenzoyl-L-tartaric acidIsopropanolVariableMay offer improved selectivity in some cases.[8]
(-)-Camphoric AcidAcetonitrileVariableWorth screening if other agents are suboptimal.[8]

Visualizations

Troubleshooting_Diastereomeric_Resolution cluster_start Start: Low Yield/Purity cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Initial Crystallization Results in Low Yield or Low Enantiomeric Purity screen_agents Screen Resolving Agents (e.g., Mandelic, Tartaric Acid) start->screen_agents Is the resolving agent optimal? optimize_solvent Optimize Crystallization Solvent (e.g., Alcohols, Acetonitrile) screen_agents->optimize_solvent control_cooling Control Cooling Rate & Consider Seeding optimize_solvent->control_cooling thorough_wash Ensure Thorough Washing of Crystals with Cold Solvent control_cooling->thorough_wash success Improved Yield and High Enantiomeric Purity of (S)-amine thorough_wash->success Verified by Chiral HPLC

Sources

Technical Support Center: Purification of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical chiral intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific principles and practical expertise.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its stereochemical purity is paramount, as the biological activity and toxicological profiles of enantiomers can differ significantly. The purification of this compound often presents several challenges, from controlling enantiomeric excess to removing process-related impurities. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is largely dependent on the synthetic route. A common pathway involves the Friedel-Crafts acylation of 1,2-difluorobenzene followed by reduction and chiral resolution. Key impurities to monitor include:

  • The (R)-enantiomer: The undesired enantiomer is the most critical impurity to control.

  • Residual Resolving Agent: If diastereomeric salt crystallization is used for chiral resolution (e.g., with D-mandelic acid), the resolving agent may persist in the final product.

  • Synthesis Byproducts: The initial Friedel-Crafts acylation can produce regioisomers and polyacylated products. Incomplete reduction of the intermediate ketone can also lead to impurities.

  • Residual Solvents: Solvents used during synthesis and purification can be retained in the final hydrochloride salt, potentially affecting its physical properties and stability.[1][2]

  • Degradation Products: Amine hydrochlorides can be susceptible to degradation, particularly under harsh pH or temperature conditions.

Q2: My chiral resolution via diastereomeric salt crystallization is giving low yield and/or poor enantiomeric excess. What should I do?

A2: This is a common challenge. The success of a diastereomeric salt resolution depends on the differential solubility of the two diastereomeric salts. Here are several factors to investigate:

  • Solvent System: The choice of solvent is critical. You are looking for a solvent where one diastereomeric salt is significantly less soluble than the other. An initial screening of various solvents (e.g., alcohols, esters, ketones, and their mixtures with water) is recommended.

  • Resolving Agent: While D-mandelic acid is commonly used, other chiral acids like tartaric acid derivatives or camphorsulfonic acid can be screened if the desired selectivity is not achieved.[3]

  • Temperature Profile: A controlled cooling profile during crystallization is crucial. Rapid cooling can lead to co-precipitation of both diastereomers.[4]

  • Supersaturation: The level of supersaturation will dictate nucleation and crystal growth. Controlling this is key to obtaining high-quality crystals of the desired diastereomer.[4]

Q3: I'm observing "oiling out" during the crystallization of the diastereomeric salt or the final hydrochloride salt. How can I prevent this?

A3: "Oiling out," or liquid-liquid phase separation, occurs when a compound separates from solution as a liquid instead of a solid.[5] This is often due to high supersaturation, the presence of impurities, or a low melting point of the solid compared to the solution temperature.[5][6] To mitigate this:

  • Reduce the Cooling Rate: Slow, controlled cooling allows for orderly crystal growth rather than the formation of an oil.

  • Lower the Solute Concentration: Starting with a more dilute solution can prevent reaching the critical supersaturation level for oiling out.[5]

  • Use a Seeding Strategy: Introducing a small amount of pure crystals of the desired product can encourage proper crystallization.

  • Change the Solvent System: If oiling out persists, a different solvent or the addition of a co-solvent may be necessary.[5]

Troubleshooting Guides

Issue 1: Incomplete Removal of the (R)-enantiomer

Underlying Cause: Insufficient difference in solubility between the (S,R) and (R,R) diastereomeric salts during crystallization, or inadequate analytical methods to assess purity.

Troubleshooting Workflow:

Caption: Workflow for removing residual resolving agent.

Detailed Protocols & Explanations:

  • Efficient Salt Cleavage and Extraction:

    • After isolating the desired diastereomeric salt, it must be "broken" to liberate the free (S)-amine. This is typically achieved by dissolving or suspending the salt in a biphasic system (e.g., water and an organic solvent like ethyl acetate or dichloromethane) and adding a base (e.g., NaOH, K₂CO₃) to deprotonate the amine and protonate the mandelic acid.

    • Protocol for Mandelic Acid Removal:

      • Suspend the diastereomeric salt in a mixture of water and ethyl acetate.

      • Add 1 M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 11).

      • Separate the organic layer.

      • Extract the aqueous layer two more times with fresh ethyl acetate.

      • Combine the organic extracts and wash with brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

Issue 3: Product "Oiling Out" During Crystallization

Underlying Cause: The formation of a liquid phase instead of a solid crystalline phase, often due to high supersaturation, rapid cooling, or the presence of impurities.

Troubleshooting Workflow:

Caption: Troubleshooting "oiling out" during crystallization.

Detailed Protocols & Explanations:

  • Controlled Supersaturation:

    • Slow Cooling: Instead of placing the crystallization vessel directly in an ice bath, allow it to cool slowly to room temperature, and then gradually cool it further. A programmable cooling bath is ideal.

    • Anti-Solvent Addition: If using an anti-solvent to induce crystallization, add it slowly to a stirred solution of your product.

  • Seeding:

    • Once the solution is supersaturated but has not yet oiled out, add a small amount (1-2% by weight) of previously obtained pure crystals of this compound. This provides a template for crystal growth.

  • Solvent System Optimization:

    • If oiling out is persistent, the solvent system may be inappropriate. A systematic screening of solvents with varying polarities is recommended. For amine hydrochlorides, isopropanol or mixtures of ethanol and ethyl acetate are often good starting points. [7]

References

  • Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Residual Solvents in Pharmaceuticals. Veeprho. Available at: [Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. SciSpace. Available at: [Link]

  • Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

Sources

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, handling, and analysis of this chiral amine. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

I. Troubleshooting Guide: Experimental Observations

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.

Question 1: I'm observing a new, unexpected peak in my HPLC chromatogram during a stability study of my sample. What could be the cause?

Answer:

The appearance of a new peak in your HPLC chromatogram is a strong indicator of degradation. The stability of amine hydrochlorides can be influenced by several factors, leading to the formation of impurities. Here’s a systematic approach to troubleshoot this issue:

1. Identify the Nature of the Degradation: Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.[1] These studies involve subjecting the compound to more severe conditions than accelerated stability testing to generate a significant amount of degradants.[1][2]

  • Hydrolysis: Amine salts can be susceptible to hydrolysis, especially at extreme pH values.[3] The amide bond, though more stable than an ester, can also undergo hydrolysis under acidic or basic conditions.[4]

  • Oxidation: Oxidation is another common degradation pathway for many pharmaceuticals.[3][5] The amine group in your compound could be susceptible to oxidation, potentially forming an imine or nitrile.[6]

  • Photolysis: Exposure to light, particularly UV light, can induce degradation. The ICH Q1B guideline provides a framework for photostability testing.[7]

  • Thermal Degradation: High temperatures can accelerate degradation.[7]

2. Experimental Protocol for Forced Degradation:

To pinpoint the cause, perform a forced degradation study under the following conditions.[1][7] A degradation of 5-20% is generally considered appropriate for these studies; degradation beyond 20% may indicate that the stress conditions are too harsh.[7][8]

Degradation TypeExperimental Conditions
Acid Hydrolysis 0.1 M HCl at room temperature, progressing to 60°C if no degradation is observed.[7][9]
Base Hydrolysis 0.1 M NaOH at room temperature, progressing to 60°C if no degradation is observed.[7][9]
Oxidation 3% H₂O₂ at room temperature.[9]
Photolysis Expose the sample to a combination of UV and visible light as per ICH Q1B guidelines.[7]
Thermal Stress Heat the solid sample at a high temperature (e.g., 80°C).[9]

3. Analytical Investigation:

  • HPLC-MS/MS: Use a stability-indicating HPLC method coupled with a mass spectrometer (MS/MS) to separate and identify the degradation products. This will provide mass information that is crucial for structural elucidation.

  • NMR Spectroscopy: If a significant amount of a degradation product can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.

Logical Workflow for Troubleshooting Unexpected HPLC Peaks:

Caption: Workflow for investigating unexpected peaks in HPLC.

Question 2: My solid this compound has changed color/consistency over time. Is it still usable?

Answer:

A change in the physical appearance of your compound, such as color or consistency, is a strong indication of potential degradation or contamination. It is crucial to investigate the cause before using the material in any experiment.

1. Potential Causes:

  • Hygroscopicity: Amine hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the atmosphere.[9] This can cause the powder to become clumpy or even liquefy over time.

  • Degradation: As discussed previously, various degradation pathways can lead to the formation of colored impurities.

  • Contamination: Improper handling or storage could introduce contaminants.

2. Recommended Actions:

  • Do Not Use (Initially): Refrain from using the material in critical experiments until its purity has been re-assessed.

  • Visual Inspection: Carefully document the changes in appearance.

  • Purity Re-assessment:

    • HPLC Analysis: Perform an HPLC analysis to determine the purity of the material and compare it to the certificate of analysis (CoA) provided by the supplier. Look for the presence of new impurity peaks.

    • Water Content: Determine the water content using Karl Fischer titration to assess hygroscopicity.

  • Storage Condition Review: Ensure the compound has been stored according to the manufacturer's recommendations, typically in a cool, dry, and well-ventilated area, away from light and incompatible materials.[10]

Question 3: I'm having trouble getting a consistent purity reading for my amine hydrochloride salt samples. What could be causing this variability?

Answer:

Inconsistent purity readings can be frustrating and can stem from several sources, from sample preparation to the analytical method itself.

1. Sample Preparation:

  • Hygroscopicity: As mentioned, if the compound has absorbed water, the weight of your sample will be inaccurate, leading to incorrect concentration calculations. Always handle the compound in a controlled environment (e.g., a glove box with an inert atmosphere for highly sensitive materials) and use a freshly opened container when possible.[10]

  • Solubility: Ensure the compound is fully dissolved in the chosen solvent before analysis. Incomplete dissolution will lead to lower and variable purity readings.

2. Analytical Method:

  • Method Validation: It is critical to use a validated, stability-indicating analytical method.[1] This ensures that the method can accurately separate the active pharmaceutical ingredient (API) from its degradation products and any other impurities.

  • Chromatographic Conditions:

    • Column Choice: The choice of HPLC column is critical. A C18 column is often a good starting point for reversed-phase chromatography of small molecules.

    • Mobile Phase: The pH of the mobile phase can significantly impact the retention and peak shape of amines. Buffering the mobile phase is often necessary to obtain reproducible results.

    • Detector: A UV detector is commonly used for aromatic compounds like this one. Ensure the detection wavelength is appropriate for your compound.

3. Instrument Performance:

  • System Suitability: Always run a system suitability test before your sample analysis to ensure the HPLC system is performing correctly. This typically involves injecting a standard solution and checking parameters like retention time, peak area, tailing factor, and theoretical plates.

II. Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound?

While specific degradation pathways for this exact molecule may not be extensively published, based on the functional groups present (a primary amine and a difluorophenyl ring), the most likely degradation pathways are:

  • Oxidation: The primary amine group is susceptible to oxidation, which could lead to the formation of the corresponding imine or nitrile.[6]

  • Reactions with Excipients or Solvents: The amine group is nucleophilic and can potentially react with other components in a formulation or solution.

  • Hydrolysis: While less common for the amine itself, if formulated with other susceptible functional groups, hydrolysis could be a factor.[3]

What are the recommended storage and handling conditions for this compound?

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Protect from light. Some suppliers may recommend storage at room temperature, but always refer to the manufacturer's specific instructions.[11]

  • Handling:

    • Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation.[12]

    • Avoid contact with skin and eyes.

    • Be aware that when opening sealed containers for the first time, traces of hydrogen fluoride may be present in the headspace.[12]

How does the hydrochloride salt form contribute to the stability of the amine?

Converting a free amine to its hydrochloride salt is a common strategy to improve its stability and handling properties.

  • Reduced Nucleophilicity: The protonation of the amine nitrogen to form the ammonium salt (R-NH3+) significantly reduces its nucleophilicity.[9] This makes it less susceptible to reacting with other electrophilic species and can inhibit certain degradation pathways.

  • Improved Physical Properties: The salt form often has a higher melting point and is more crystalline than the free base, which can contribute to better physical stability.

Potential Degradation Pathway of a Primary Amine:

G Amine (S)-1-(2,5-Difluorophenyl)propan-1-amine Imine Corresponding Imine Amine->Imine Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O₂, H₂O₂) Oxidizing_Agent->Amine Nitrile Corresponding Nitrile Imine->Nitrile Further Oxidation

Caption: A potential oxidative degradation pathway for a primary amine.

What analytical techniques are best suited for assessing the purity and stability of this compound?

A combination of analytical techniques is often required for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining purity and quantifying impurities.[13] A reversed-phase method with UV detection is a common starting point.

  • Gas Chromatography (GC): GC can also be used for purity assessment, particularly for volatile impurities.[13]

  • Mass Spectrometry (MS): Coupling HPLC or GC with MS is invaluable for identifying unknown impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for structural confirmation and to identify impurities if they are present at sufficient levels.

  • Titration: Acid-base titration can be used to determine the overall purity of the amine salt.[14]

III. References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Forced Degradation Studies. (n.d.). Creative Biolabs. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2012). BioProcess International. Retrieved from [Link]

  • Amine Product Testing: Ensuring Quality and Purity in Amines. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • HSAS Method. (n.d.). Scribd. Retrieved from [Link]

  • Chemical analysis in amine system operations. (n.d.). EPTQ. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed. Retrieved from [Link]

  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. (n.d.). AFPM. Retrieved from [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). Pharmapproach. Retrieved from [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. Retrieved from [Link]

  • Drug degradation pathways. (n.d.). Pharmacy 180. Retrieved from [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). ResearchGate. Retrieved from [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. Retrieved from [Link]

  • Separation of HA and its degradation products on PGC column with a... (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). ACS Publications. Retrieved from [Link]

  • This compound. (n.d.). APEX science. Retrieved from [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins. (2025). Plastics Europe. Retrieved from [Link]

  • Organic Fluorinated Compounds. (n.d.). Solvay. Retrieved from [Link]

Sources

troubleshooting (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride NMR spectrum impurities

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret the Nuclear Magnetic Resonance (NMR) spectra of this compound. As a critical intermediate in medicinal chemistry, ensuring its purity and structural integrity is paramount.[1] This document provides in-depth, experience-based guidance to address common issues encountered during NMR analysis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: The expected chemical shifts can vary slightly based on the solvent, concentration, and instrument. However, the following table provides a reference for the key signals in a common solvent like DMSO-d₆.

Table 1: Reference NMR Data for (S)-1-(2,5-Difluorophenyl)propan-1-amine HCl in DMSO-d₆

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
Aromatic-H7.30 - 7.60Multiplet (m)158.8 (d, J=245 Hz)
Aromatic-H7.20 - 7.30Multiplet (m)155.9 (d, J=242 Hz)
Aromatic-H7.05 - 7.15Multiplet (m)117.5 (d, J=25 Hz)
Benzylic-CH4.40 - 4.50Triplet (t)116.8 (d, J=24 Hz)
Methylene-CH₂1.80 - 2.00Multiplet (m)115.3 (d, J=9 Hz)
Methyl-CH₃0.85 - 0.95Triplet (t)51.5
Amine-NH₃⁺8.80 - 9.20Broad Singlet (br s)26.8
9.7

Note: 'd' denotes a doublet caused by C-F coupling. J values are approximate.

Q2: My NH₃⁺ protons are very broad or not visible. Is this normal?

A2: Yes, this is a common phenomenon. The protons on the nitrogen are acidic and can undergo rapid chemical exchange with trace amounts of water in the NMR solvent or with each other.[2] This exchange process broadens the signal, sometimes to the point where it disappears into the baseline. To confirm the presence of these protons, you can perform a D₂O exchange experiment.

Protocol: D₂O Exchange Experiment

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for several seconds to ensure mixing.[2]

  • Re-acquire the ¹H NMR spectrum. The peak corresponding to the NH₃⁺ protons should significantly decrease in intensity or disappear entirely.[2]

Part 2: In-Depth Troubleshooting Guide

This section addresses specific impurity profiles you might encounter. The synthesis of the target molecule often involves the reductive amination of 1-(2,5-difluorophenyl)propan-1-one or 2,5-difluorobenzaldehyde, which can lead to characteristic impurities.[3]

Issue 1: Unidentified Aldehydic or Ketonic Peaks

Q: My ¹H NMR spectrum shows a sharp singlet around 10.0 ppm and/or multiplets in the 7.7-8.0 ppm region. What are these?

A: These signals are highly indicative of residual carbonyl-containing starting materials. A peak around 10.0 ppm is characteristic of an aldehyde proton , suggesting the presence of unreacted 2,5-difluorobenzaldehyde .[4] Signals in the downfield aromatic region, coupled with the absence of the aldehyde proton, may point to the intermediate ketone, 1-(2,5-difluorophenyl)propan-1-one .[5]

Causality: Incomplete reaction during the synthesis (e.g., insufficient reducing agent, poor reaction conditions) is the primary cause. These impurities are often carried through workup and purification if they have similar polarities to the product.

Visualizing the Problem:

Caption: Decision tree for identifying carbonyl impurities.

Confirmation & Solution:

  • Spiking Experiment: Add a small, known amount of the suspected impurity (e.g., 2,5-difluorobenzaldehyde) to your NMR sample. If your hypothesis is correct, the intensity of the suspect peak will increase.

  • Purification: These impurities can typically be removed by an additional purification step.

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether) can effectively remove less polar impurities.

    • Column Chromatography: For more challenging separations, silica gel chromatography using a gradient of methanol in dichloromethane (with 1% triethylamine to prevent streaking of the amine) is effective.

Issue 2: Signals from Common Residual Solvents

Q: I see a quartet around 4.1 ppm and a triplet around 1.2 ppm that don't belong to my product. What are they?

A: This pattern is the classic signature of ethyl acetate , a very common solvent used in extraction and chromatography.[6][7] Solvents can become trapped within the crystalline lattice of your solid product and can be difficult to remove.

Causality: Insufficient drying is the most common reason. Some compounds, particularly salts, can form solvates that hold onto solvent molecules tenaciously.[2]

Table 2: ¹H NMR Shifts for Common Laboratory Solvents

Solvent Chemical Shift (δ, ppm) Multiplicity
Ethyl Acetate4.12, 2.05, 1.26q, s, t
Dichloromethane5.30s
Diethyl Ether3.48, 1.21q, t
Acetone2.17s
Hexane1.25, 0.88m, m
Toluene7.17-7.29, 2.36m, s
Water1.56 (in CDCl₃), 3.33 (in DMSO-d₆)s

Source: Adapted from Gottlieb, H. E., et al. (1997) and subsequent compilations.[6][8][9]

Troubleshooting Workflow:

G start Impure Spectrum Observed check_solvents Compare unknown peaks to Solvent Reference Table start->check_solvents match Peak Match Found? check_solvents->match remove_solvent Action: Remove Solvent (High Vacuum, Gentle Heating) match->remove_solvent  Yes   no_match Impurity is not a common solvent. Consider starting materials or side-products. match->no_match  No   end_solvent Re-acquire NMR Spectrum remove_solvent->end_solvent

Caption: Workflow for identifying and removing residual solvents.

Solution: Enhanced Drying Protocol

  • Place the sample in a vacuum desiccator or Schlenk flask.

  • Apply a high vacuum (pressure <1 mmHg).

  • Gently warm the sample to 30-40°C. Caution: Do not exceed the melting point of the compound.

  • Dry for several hours or overnight. For particularly stubborn solvents like ethyl acetate, dissolving the sample in a more volatile solvent like dichloromethane and re-evaporating can help azeotropically remove the trapped solvent.[2]

Issue 3: Broad, Rolling Baseline and Poor Resolution

Q: My spectrum has very broad peaks, and the baseline is not flat. What's wrong?

A: This can be caused by several factors, often related to sample preparation or the physical state of the sample in the NMR tube.

Potential Causes & Solutions:

  • Poor Shimming: The magnetic field is not homogeneous. This is an instrument-level issue. Solution: Re-shim the spectrometer. If you are unfamiliar with this process, ask the instrument manager for assistance.

  • Insoluble Material: Your sample is not fully dissolved, leading to a heterogeneous mixture.[2] Solid particles in the NMR tube will severely degrade spectral quality. Solution: Filter the sample through a small plug of glass wool or a syringe filter directly into a clean NMR tube. If solubility is a persistent issue, try a different deuterated solvent (e.g., D₂O, Methanol-d₄).

  • Sample is Too Concentrated: High concentrations can lead to increased viscosity and peak broadening.[2] Solution: Dilute your sample. A typical concentration for ¹H NMR is 5-10 mg in 0.6-0.7 mL of solvent.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) from spatulas or reaction vessels can cause significant line broadening. Solution: Ensure all glassware is scrupulously clean. If metal contamination is suspected, passing a solution of the compound through a small plug of Celite or silica can sometimes help.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. Available at: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

  • Reductive amination of aldehyde not reacting. ResearchGate Discussion. Available at: [Link]

Sources

Technical Support Center: Recrystallization of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical chiral intermediate. As a key building block in medicinal chemistry, particularly for compounds targeting neurological disorders, achieving high purity and the desired crystalline form of this compound is paramount.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible outcomes.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of this compound, as these fundamentally influence its behavior during crystallization.

PropertyValueSignificance for Recrystallization
Molecular Formula C₉H₁₂ClF₂NIndicates the elemental composition.
Molecular Weight 207.65 g/mol [2]Relevant for stoichiometric calculations.
Aqueous Solubility 25 mg/mL (as hydrochloride salt)The hydrochloride salt form significantly increases aqueous solubility compared to the free base (5 mg/mL), which is a key consideration for solvent system selection.[1]
Lipophilicity (LogP) ~2.1[1]The difluorophenyl group imparts a moderate lipophilicity, suggesting solubility in a range of organic solvents.
pKa 8.60 ± 0.10 (Predicted)[2]The basicity of the amine group is important for salt formation and stability. Maintaining a pH below 7 during workup is crucial to prevent racemization.[1]
Crystal System Monoclinic (Space Group P2₁)[1]X-ray diffraction data confirms the crystalline nature of the compound. The potential for polymorphism should always be considered with crystalline materials.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common solvent system for the recrystallization of this compound?

A well-documented and effective solvent system is a mixture of Ethanol/Water (4:1) . This system has been reported to yield a crystalline product with a recovery of 65-72% and an enantiomeric excess of >99% after recrystallization.[1]

Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?

"Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid. This often occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated at a temperature above the melting point of the impure solid. For fluorinated compounds, strong intermolecular interactions can also contribute to this phenomenon.

Troubleshooting "Oiling Out":

  • Reduce the Solution Temperature Before Cooling: Ensure the initial dissolution temperature is not excessively high.

  • Modify the Solvent System:

    • Increase the proportion of the anti-solvent (water in the case of the Ethanol/Water system) gradually at a slightly elevated temperature. This can help to gently lower the solubility and induce crystallization without causing the compound to oil out.

    • Explore alternative solvent systems. A good starting point is to screen for solvents where the compound has high solubility when hot and low solubility when cold. Consider solvent mixtures like isopropanol/water or acetonitrile/water.

  • Slower Cooling Rate: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Rapid cooling often promotes oiling out.

  • Seeding: Introduce a small crystal of the pure compound (a seed crystal) to the supersaturated solution to induce crystallization at a controlled rate.

Q3: I am experiencing very low recovery after recrystallization. What are the likely reasons?

Low recovery can be attributed to several factors:

  • Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during filtration of insoluble impurities.

  • Washing the crystals with a solvent in which they are soluble.

To improve recovery:

  • Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Preheat the filtration apparatus to prevent premature crystallization.

  • Wash the collected crystals with a minimal amount of ice-cold solvent.

  • Concentrate the mother liquor and cool it again to obtain a second crop of crystals.

Q4: How can I be sure of the enantiomeric purity of my recrystallized product?

Enantiomeric purity should be assessed using a validated analytical method. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose. A reported method utilizes a Chiralpak AD-H column with a mobile phase of Hexane/Isopropanol (90:10), where the (S)-enantiomer has a retention time of approximately 14.2 minutes.[1]

Q5: Is polymorphism a concern for this compound?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for any pharmaceutical intermediate as different polymorphs can have different physical properties, including solubility and stability.[3] While a monoclinic crystal system has been identified for this compound, it is crucial to monitor for potential polymorphic variations, especially when changing recrystallization conditions. Techniques such as Powder X-ray Diffraction (PXRD) , Differential Scanning Calorimetry (DSC) , and Thermogravimetric Analysis (TGA) can be used to characterize the solid form.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the recrystallization of this compound.

Problem 1: Oiling Out or Formation of a Gummy Precipitate

Caption: Troubleshooting workflow for "oiling out".

Problem 2: Poor Crystal Formation or No Crystallization

Caption: Troubleshooting workflow for poor crystal formation.

Experimental Protocols

Protocol 1: Standard Recrystallization using Ethanol/Water
  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 4:1 Ethanol/Water. Heat the mixture gently on a hot plate with stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purity and Enantiomeric Excess Analysis by Chiral HPLC
  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane:Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the dried crystals in the mobile phase.

  • Analysis: Inject the sample and compare the retention time and peak area of the (S)-enantiomer with a known standard. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [([S] - [R]) / ([S] + [R])] x 100.

References

  • Process for the preparation of phenethylamine derivatives. (n.d.). Google Patents.
  • Rowley, B. M., Thompson, L. A., Power, L. A., Daglish, J., Parks, E., & James. (2024). Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system.
  • Mei, Y., & Anslyn, E. V. (2014). Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. Accounts of chemical research, 47(7), 2013–2023.
  • Lv, X., Chen, L., Pan, J., Meng, X., Bi, S., Liu, W., Zhou, T., Lin, K., Ye, D., & Zhou, W. (2021). Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution. Chirality, 33(12), 931–937.
  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 475-494.
  • Ganesh, S., & Jayaprakash, S. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Yadav, K. K., Sharma, A., Kumar, A. M., Zunjarrao, A. Y., & Chourasiya, S. S. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmacy & Pharmaceutical Sciences, 11(1).
  • Wang, F., & Huang, W. (2015). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Beilstein journal of organic chemistry, 11, 2816–2825.
  • Brandt, S. D., & Kavanagh, P. (2012). Fluorine in psychedelic phenethylamines. Drug testing and analysis, 4(7-8), 589–601.
  • Tesarova, E., & Bosakova, Z. (2001). Enantioselective separation techniques in forensic analysis and clinical toxicology. Journal of chromatography.
  • El-Behery, M., & El-Enany, N. (2018). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules (Basel, Switzerland), 23(10), 2652.
  • Gupta, P., Bansal, A. K., & Arora, S. (2014). Drug Polymorphism: A Review. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 1-13.
  • Process for hydrolyzing 3-trifluoromethyl phenethylamines. (n.d.). Google Patents.
  • Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., Cho, J. M., Yun, G., & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian journal of pharmaceutical sciences, 9(6), 304–316.
  • Arenas, M., Martín, J., Santos, J. L., & Aparicio, I. (2021). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. TrAC Trends in Analytical Chemistry, 143, 116370.
  • Brandt, S. D., & Kavanagh, P. (2012). Fluorine in psychedelic phenethylamines. Drug testing and analysis, 4(7-8), 589–601.
  • Amenta, V., & Jørgensen, E. B. (2015). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules (Basel, Switzerland), 20(9), 15949–15966.
  • Yagupolskii, L. M., & Yagupolskii, Y. L. (2018). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal, 84(3), 3-23.
  • Kumar, L., & Singh, S. (2013). Study of Polymorphism on Pargeverine Hydrochloride.
  • Residual Solvents. (n.d.). USP-NF. Retrieved January 16, 2026, from [Link]

  • 2-Propanamine, hydrochloride (1:1). (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

Sources

resolving enantiomeric excess issues in (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to achieving high enantiomeric excess (e.e.). We will explore the causality behind experimental choices, provide validated protocols, and offer data-driven insights to optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: My final product shows a low enantiomeric excess (e.e.). What is the very first step I should take?

A1: Before optimizing any reaction parameters, you must rigorously validate your analytical method. Chromatographic artifacts or an unoptimized separation method can misleadingly suggest low enantioselectivity. The first and most critical step is to analyze a true racemic sample of your product to ensure your analytical method can accurately determine the e.e.

Q2: What are the most common industrial methods for producing enantiomerically pure (S)-1-(2,5-Difluorophenyl)propan-1-amine?

A2: The two most prevalent strategies are the asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture. For this specific amine, classical resolution via diastereomeric salt formation is a robust and widely used method.[1][2][3] A known patent, for instance, describes the successful resolution of racemic 1-(2,5-difluorophenyl)propan-1-amine using D-mandelic acid.[4] Enzymatic kinetic resolution is another powerful alternative.[5]

Q3: I am using diastereomeric salt resolution with a chiral acid, but my e.e. after the first crystallization is poor (<80%). What are the most critical parameters to investigate?

A3: Low e.e. in a diastereomeric salt resolution is almost always linked to the crystallization conditions. The key parameters to optimize are, in order of importance:

  • Solvent System: The solubility difference between the two diastereomeric salts is highly dependent on the solvent.[6]

  • Temperature Profile: The cooling rate and final crystallization temperature directly impact nucleation and crystal growth, which affects purity.

  • Stoichiometry of the Resolving Agent: The molar ratio of the chiral acid to the racemic amine can influence the crystallization outcome.

  • Crystallization Time: Sufficient time is required for the system to reach equilibrium.

Q4: Is it possible for my enantiomerically enriched product to racemize during the work-up or conversion to the hydrochloride salt?

A4: Yes, racemization is a potential risk. The stereocenter, being benzylic, is susceptible to epimerization, especially under harsh pH conditions (strongly acidic or basic) or at elevated temperatures. This is a critical consideration during the liberation of the free amine from the diastereomeric salt and subsequent salt formation.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving low enantiomeric excess issues.

Part 1: Analytical Method Validation: The Foundation of Accurate E.E. Determination

You cannot fix a problem you cannot accurately measure. Before any chemical optimization, ensure your analytical method is robust.

start Low e.e. Observed in Sample validate Step 1: Validate Analytical Method start->validate racemic Prepare/Acquire True Racemic Standard of 1-(2,5-Difluorophenyl)propan-1-amine validate->racemic analyze Analyze Racemic Standard via Chiral Chromatography (HPLC/SFC/GC) racemic->analyze result Evaluate Chromatogram analyze->result pass Result: Two baseline-resolved peaks with a ~50:50 area ratio. result->pass PASS fail Result: Poor resolution, overlapping peaks, or a ratio ≠ 50:50. result->fail FAIL proceed Method is Validated. Proceed to Troubleshoot Synthesis. pass->proceed optimize_method Optimize Analytical Method: - Change chiral stationary phase (CSP) - Modify mobile phase (solvents, additives) - Adjust temperature/flow rate fail->optimize_method optimize_method->analyze

Caption: Workflow for validating the analytical method.

The choice of method depends on the analyte's properties and available instrumentation.[7][8]

FeatureChiral HPLCChiral GCChiral SFCNMR with Chiral Discriminating Agents
Principle Differential partitioning between a chiral stationary phase (CSP) and a liquid mobile phase.[7]Separation of volatile enantiomers based on interaction with a CSP in a capillary column.[7]Differential partitioning using a supercritical fluid mobile phase.[7]Formation of transient diastereomeric complexes with distinct NMR signals.[9]
Advantages High resolution, accuracy, well-established, versatile.High efficiency for volatile compounds.Fast analysis, reduced "green" solvent consumption.Rapid analysis, no separation needed, provides structural information.
Limitations Longer analysis times, higher solvent consumption.Requires volatile analyte or derivatization.Higher initial instrument cost.Lower sensitivity, potential for signal overlap, requires pure chiral agent.
Part 2: Optimizing Diastereomeric Salt Resolution

This is the most common and critical stage where enantiomeric purification occurs. The goal is to exploit the different physical properties (primarily solubility) of the two diastereomeric salts formed between your racemic amine and a single enantiomer of a chiral resolving agent.[10][11]

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Liberation racemate Racemic Amine (R)-Amine + (S)-Amine mix Mix in Solvent racemate->mix acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) acid->mix salts Diastereomeric Salts in Solution (R,R')-Salt + (S,R')-Salt mix->salts crystallize Cool & Crystallize salts->crystallize solid Solid Precipitate (Less Soluble Salt) Enriched in (S,R')-Salt crystallize->solid liquid Mother Liquor (More Soluble Salt) Enriched in (R,R')-Salt crystallize->liquid liberate_s Liberate Amine (e.g., add Base) solid->liberate_s final_product Desired Product (S)-Amine liberate_s->final_product

Caption: The principle of chiral resolution via diastereomeric salt formation.

Problem AreaPotential CauseRecommended Action & Rationale
Solvent Selection The solubilities of the (R,R') and (S,R') salts are too similar in the chosen solvent.Screen a panel of solvents. The choice of solvent is the most powerful variable.[12] Start with alcohols (Methanol, Ethanol, IPA) and consider aprotic solvents like Acetonitrile. Methanol is often effective for tartaric acid salts of amines.[6] The solvent modulates the hydrogen bonding and crystal packing forces, which are critical for solubility differentiation.
Temperature Control Cooling too rapidly: This promotes rapid nucleation and can trap the more soluble diastereomer in the crystal lattice, reducing purity. Final temperature too low: This may cause the more soluble diastereomer to precipitate, reducing the overall e.e.Implement a controlled cooling profile. A slower cooling rate allows for more selective crystallization. Hold the solution at key temperatures to promote growth of the desired crystals. Experiment with the final crystallization temperature; a slightly higher final temperature may yield a purer product at the cost of yield. Temperature directly impacts both solubility and the kinetics of crystallization.[13]
Stoichiometry Using a 1:1 molar ratio of racemic amine to resolving agent can be suboptimal.Start with ~0.5 equivalents of the chiral resolving agent relative to the racemic amine (i.e., a 1:1 ratio with the desired enantiomer). This ensures there is not enough resolving agent to form a salt with all of the undesired enantiomer. Fine-tune this ratio (e.g., 0.55 or 0.6 eq.) in subsequent experiments.
Recrystallization A single crystallization is often insufficient to achieve >99% e.e.Perform a second crystallization. Dissolve the filtered diastereomeric salt in a minimum amount of hot solvent and repeat the crystallization process. This is a standard procedure for enhancing enantiomeric purity.

This protocol is a robust starting point based on established methods for similar amines.[11][14]

  • Dissolution: In a suitable flask, dissolve 1.0 equivalent of (+)-tartaric acid in 15-20 volumes of methanol (e.g., 15-20 mL per gram of tartaric acid) with gentle heating (40-50 °C).

  • Amine Addition: To the warm, clear solution, add 2.0 equivalents of racemic (±)-1-(2,5-Difluorophenyl)propan-1-amine dropwise over 5-10 minutes. An exotherm may be observed.

  • Crystallization: Allow the mixture to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt at this stage can be beneficial. Let the solution stand undisturbed for 12-24 hours. For improved yield, the flask can then be cooled to 0-5 °C for an additional 4-6 hours.

  • Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold methanol to remove residual mother liquor.

  • Amine Liberation: Transfer the diastereomeric salt to a separatory funnel. Add water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Basify the aqueous layer slowly with a mild base like 10% aq. sodium carbonate or ammonium hydroxide until the salt fully dissolves and the aqueous pH is ~9-10.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • HCl Salt Formation: Concentrate the dried organic solution under reduced pressure at low temperature (<40 °C). Dissolve the resulting free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or MTBE) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.

  • Final Product: Collect the this compound salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Analysis: Analyze the final product for enantiomeric excess using your validated chiral HPLC/SFC method.

References

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2007). Enzymatic resolution of racemic amines: a continuous reactor approach in organic solvents. Biotechnology and Bioengineering, 40(7), 760-767. [Link]

  • Piras, L., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 1085-1097. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Bisogno, F. R., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Organic & Biomolecular Chemistry, 11(40), 6849-6865. [Link]

  • Price, S. L. (2014). Spontaneous Resolution of Enantiomers by Crystallization: Insights from Computed Crystal Energy Landscapes. Crystal Growth & Design, 14(5), 2410-2418. [Link]

  • ResearchGate. (2013). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. [Link]

  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. [Link]

  • Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Crawford, J. (2020). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath Thesis. [Link]

  • Li, X., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 356–363. [Link]

  • Collet, A., Brienne, M. J., & Jacques, J. (1980). Optical resolution by direct crystallization of enantiomer mixtures. Chemical Reviews, 80(3), 215-230. [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. [Link]

  • Wang, X., & Lu, J. (2011). Crystallization-Based Separation of Enantiomers. In Handbook of Industrial Crystallization (pp. 1135-1150). [Link]

  • Fogassy, E., et al. (2006). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. Chirality, 18(8), 629-635. [Link]

  • You, L., & Anslyn, E. V. (2012). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 45(5), 734–745. [Link]

  • Nieto, S., et al. (2010). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Chirality, 22(10), 917-921. [Link]

  • ResearchGate. (2002). Solvent effect on enantioselectivity. [Link]

  • Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]

  • Fitzpatrick, P. A., & Klibanov, A. M. (1991). How can the solvent affect enzyme enantioselectivity?. Journal of the American Chemical Society, 113(8), 3166-3171. [Link]

  • Holmes, J. R., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Tetrahedron, 92, 132247. [Link]

Sources

Technical Support Center: (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride Solubility Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges with (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride in bioassays. Poor aqueous solubility is a common hurdle that can lead to inaccurate and unreliable experimental results.[1][2][3] This resource is designed to help you navigate these challenges and ensure the integrity of your data.

I. Understanding the Challenge: The Nature of this compound

This compound is a chiral amine salt.[4][5][6] While the hydrochloride salt form is intended to improve aqueous solubility compared to the free base, challenges can still arise, particularly in the neutral pH range of most biological assays. The amine group can be protonated, forming an ammonium salt, which is generally more water-soluble.[7] However, the difluorophenyl group contributes to the molecule's lipophilicity, which can counteract the solubility-enhancing effect of the salt.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound in bioassays.

FAQ 1: My compound precipitates immediately when I add my DMSO stock solution to the aqueous assay buffer. What's happening and how can I fix it?

Answer: This is a classic case of a compound "crashing out" of solution. It occurs when a compound that is highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower.[1][2] The rapid change in solvent polarity causes the compound to precipitate.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay to a level below its maximum aqueous solubility.

  • Optimize the Dilution Protocol: Instead of a single, large dilution, perform serial dilutions. This gradual introduction to the aqueous environment can sometimes prevent precipitation.[8]

  • Pre-warm the Assay Buffer: Ensure your assay buffer is pre-warmed to the experimental temperature (e.g., 37°C). Solubility often increases with temperature.[8]

  • Minimize the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution. Aim for a final DMSO concentration below 0.5%, and ideally below 0.1%.[8]

Workflow for Preparing Working Solutions from a DMSO Stock:

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation stock Prepare high-concentration stock in 100% DMSO (e.g., 10-100 mM) intermediate Perform serial dilutions in pre-warmed (37°C) aqueous buffer stock->intermediate Initial Dilution final Add dropwise to final assay volume while gently vortexing intermediate->final Final Dilution

Caption: Workflow for Diluting DMSO Stock Solutions.

FAQ 2: I'm observing a cloudy or crystalline precipitate in my cell culture media after a few hours or days of incubation. What could be the cause?

Answer: Delayed precipitation can be due to several factors related to the compound's stability and the changing conditions of the cell culture environment over time.

Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
Compound Instability The compound may degrade over time into less soluble byproducts.Assess the compound's stability under your specific culture conditions (37°C, 5% CO2). Consider preparing fresh media with the compound more frequently.
pH Shift in Media Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of a pH-sensitive compound.[9][10]Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.
Interaction with Media Components The compound may interact with proteins or other components in the serum or media, leading to the formation of insoluble complexes.Test the compound's solubility in the basal medium versus the complete medium (with serum) to see if serum components are contributing to the precipitation.
Exceeding Thermodynamic Solubility Even if initially dissolved (kinetic solubility), the compound may be at a supersaturated concentration and will eventually precipitate to reach its thermodynamic equilibrium solubility.Determine the maximum thermodynamic solubility of the compound in your specific cell culture medium through a solubility study.

III. Advanced Solubility Enhancement Strategies

If basic troubleshooting fails, more advanced formulation strategies may be necessary.

pH Adjustment

For amine hydrochloride salts, solubility is highly pH-dependent.[9][10] The protonated amine is more soluble in acidic conditions. While drastically altering the pH of a bioassay is often not feasible due to cellular toxicity, slight adjustments within a physiologically acceptable range might be possible.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0).

  • Add an excess amount of this compound to each buffer.

  • Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to determine the optimal pH range for your experiments.

Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[11][12][13]

Commonly Used Co-solvents in Bioassays:

Co-solvent Typical Final Concentration Considerations
Ethanol < 1%Can have biological effects at higher concentrations.
Propylene Glycol (PG) < 1%Generally considered safe for most cell lines at low concentrations.
Polyethylene Glycol 400 (PEG 400) < 1%Viscous; can affect assay kinetics.

Workflow for Co-solvent Screening:

G cluster_0 Solubility Screening cluster_1 Toxicity Assessment start Prepare compound stock in 100% co-solvent test Test solubility in aqueous buffer with varying co-solvent percentages start->test select Select co-solvent and concentration with optimal solubility test->select toxicity Determine the maximum non-toxic concentration of the selected co-solvent on your cell line select->toxicity

Caption: Co-solvent Selection Workflow.

Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15][16] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic portion of the molecule and increasing its apparent water solubility.[14][17][18]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at a desired concentration.

  • Slowly add this compound to the cyclodextrin solution while stirring.

  • Continue stirring at room temperature or with gentle heating for several hours to facilitate complex formation.

  • Filter the solution to remove any undissolved compound.

  • The resulting clear solution can be used for your bioassays. The concentration of the solubilized compound should be confirmed analytically.

IV. General Best Practices for Handling Poorly Soluble Compounds

  • Always start with a fresh stock solution. Avoid repeated freeze-thaw cycles of your DMSO stock, as this can lead to compound precipitation.[2]

  • Visually inspect your solutions. Before adding your compound to the assay, ensure that your stock solution and all dilutions are clear and free of any visible precipitate.

  • Use sonication with caution. While brief sonication can help dissolve some compounds, excessive sonication can generate heat and potentially degrade the compound.

  • Consider the order of addition. When preparing complex assay mixtures, add the compound last to the final, well-mixed solution.

  • Run a solvent control. Always include a vehicle control (e.g., the highest concentration of DMSO or co-solvent used) in your experiments to account for any solvent-induced effects.[19]

By systematically addressing the solubility challenges of this compound, you can significantly improve the quality and reliability of your bioassay data. Should you continue to experience difficulties, please do not hesitate to contact our technical support team for further assistance.

V. References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]

  • Hörter, D., & Dressman, J. B. (2001). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Singh, R., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-10. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • Stegemann, S., et al. (2007). Strategies for formulation development of poorly water-soluble drug candidates. ResearchGate. [Link]

  • Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. OUCI. [Link]

  • Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Thorat, S. S., & Gonjari, I. D. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Kerns, E. H., & Di, L. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Ortiz, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. [Link]

  • Patel, R. B., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. [Link]

  • World Journal of Pharmaceutical Research. (2020). 5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • Drug Development & Delivery. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2022, August 8). 3.3: Preparing Solutions. Chemistry LibreTexts. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Quora. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • YouTube. (2025, February 20). Solution-making strategies & practical advice. YouTube. [Link]

  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Ainurofiq, A., & Choiri, S. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • PubChem. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. PubChem. [Link]

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025, August 10). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. ResearchGate. [Link]

Sources

Validation & Comparative

A Guide to the Mass Spectrometry Fragmentation of (S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a chiral amine that serves as a crucial intermediate in medicinal chemistry and drug discovery.[1] Its molecular structure, featuring a difluorinated aromatic ring and a primary amine, gives rise to a characteristic fragmentation pattern in mass spectrometry, which is essential for its identification and structural elucidation.

Predicted Fragmentation Pattern under Electron Ionization (EI)

Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule.[2] The fragmentation of (S)-1-(2,5-Difluorophenyl)propan-1-amine is expected to be governed by the stability of the resulting fragments, primarily through alpha-cleavage characteristic of amines and cleavages influenced by the aromatic ring.

The molecular formula of the free base, (S)-1-(2,5-Difluorophenyl)propan-1-amine, is C₉H₁₁F₂N, with a molecular weight of 171.19 g/mol .[3] The hydrochloride salt has a molecular formula of C₉H₁₂ClF₂N and a molecular weight of 207.648 g/mol .[4] In a typical mass spectrometry experiment, the free base is often analyzed.

The initial step is the ionization of the molecule by removing an electron, forming the molecular ion (M⁺•) at m/z 171.

Key Fragmentation Pathways:
  • Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic amines.[5][6] The cleavage of the C-C bond adjacent to the nitrogen atom is highly favored due to the formation of a resonance-stabilized iminium cation. In this case, the loss of an ethyl radical (•CH₂CH₃) will result in the base peak.

    • [M - 29]⁺: Loss of an ethyl radical (•C₂H₅) from the molecular ion results in a highly stable iminium cation at m/z 142 . This is predicted to be the base peak in the spectrum.

  • Benzylic Cleavage: Cleavage of the bond between the alpha-carbon and the aromatic ring can also occur, although it is generally less favored than alpha-cleavage in amines. This would lead to the formation of a difluorophenyl radical and a protonated propanamine fragment.

  • Loss of Halogens: Aromatic halides can lose a halogen atom.[7] However, the C-F bond is very strong, making the loss of a fluorine atom less likely than the loss of heavier halogens.

  • Aromatic Ring Fragmentation: The stable aromatic ring will likely remain intact, but some fragmentation leading to characteristic aromatic fragments may be observed.

The following diagram illustrates the predicted primary fragmentation pathway:

G M Molecular Ion (M⁺•) m/z = 171 F1 Base Peak [M - C₂H₅]⁺ m/z = 142 M->F1 Neutral_Loss Loss of Ethyl Radical (•C₂H₅) G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve Sample in Methanol Inject Inject Dissolve->Inject Separate Separate Inject->Separate Ionize Ionize Separate->Ionize Detect Detect Ionize->Detect Spectrum Generate Mass Spectrum Detect->Spectrum

Sources

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride vs (R)-enantiomer activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Stereoselective Activity of (S)- and (R)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride

In the landscape of modern drug discovery and development, the principle of chirality is of paramount importance. The three-dimensional arrangement of atoms in a molecule can dramatically influence its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, often exhibit profound differences in their interaction with the highly stereoselective environment of biological systems, such as receptors and enzymes.[1][2][3][4] This guide provides a detailed comparison of the (S)- and (R)-enantiomers of 1-(2,5-difluorophenyl)propan-1-amine hydrochloride, a key chiral building block in medicinal chemistry.

The (S)-enantiomer, in particular, serves as a critical intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders.[5] Its structure, featuring a propan-1-amine group on a 2,5-difluorophenyl ring, is a valuable scaffold for developing optically active molecules for preclinical evaluation.[5] Understanding the differential activity between the (S) and (R) forms is crucial for optimizing therapeutic efficacy and minimizing potential off-target effects.

The Foundation: Stereoselective Synthesis and Analysis

Obtaining enantiomerically pure compounds is the first critical step in evaluating their differential activities. A racemic mixture, containing equal amounts of both enantiomers, can be produced, which must then be separated. Alternatively, asymmetric synthesis can be employed to produce the desired enantiomer directly.

Common strategies include:

  • Asymmetric Catalysis: The use of chiral catalysts, such as Ru-BINAP, for the hydrogenation of a prochiral ketone precursor can achieve high enantiomeric excess (ee > 90%).[5] This method is often preferred for large-scale production due to its efficiency.[5]

  • Diastereomeric Salt Formation: A classical resolution technique involves reacting the racemic amine with a chiral acid, such as D-mandelic acid.[5] This reaction forms two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

  • Enzymatic Resolution: Lipases can be used for the kinetic resolution of racemic amines, selectively acylating one enantiomer while leaving the other unreacted.[1]

The enantiomeric purity of the final product must be rigorously verified. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis, providing baseline separation of the enantiomers.[1][6]

G cluster_0 Synthesis & Resolution Workflow racemic Racemic Mixture (R/S)-Amine diastereomers Diastereomeric Salts (R-Amine-S-Acid) (S-Amine-S-Acid) racemic->diastereomers Salt Formation chiral_acid Chiral Resolving Agent (e.g., D-Mandelic Acid) chiral_acid->diastereomers separation Fractional Crystallization diastereomers->separation s_salt Isolated (S)-Salt separation->s_salt Different Solubilities r_salt Soluble (R)-Salt separation->r_salt liberation Base Treatment s_salt->liberation s_enantiomer Pure (S)-Enantiomer liberation->s_enantiomer hplc Chiral HPLC Analysis (Purity Check) s_enantiomer->hplc

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Comparative Biological Activity: (S)-Eutomer vs. (R)-Distomer

While direct, side-by-side experimental data for the two enantiomers of 1-(2,5-difluorophenyl)propan-1-amine is not extensively published, we can infer their likely activities based on the known applications of the (S)-form and established principles of stereopharmacology. The (S)-enantiomer is specifically cited as an intermediate for drugs targeting neurological disorders by modulating serotonin and norepinephrine pathways.[5] This strongly suggests it is the eutomer —the enantiomer with the desired therapeutic activity. Conversely, the (R)-enantiomer is likely the distomer , possessing significantly less activity at the target receptor or potentially interacting with other targets, leading to side effects.

The differential activity arises from the specific three-point interaction between the chiral drug molecule and its biological target. The precise spatial arrangement of the ethyl group, the amine, and the difluorophenyl ring in the (S)-enantiomer allows for an optimal fit into the binding pocket of its target receptor, leading to a stable drug-receptor complex and a robust biological response. The (R)-enantiomer, being a mirror image, cannot achieve this optimal fit.

Caption: Differential binding of enantiomers to a chiral receptor site.

Data Summary: (S)- vs. (R)-Enantiomer Profile
Feature(S)-1-(2,5-Difluorophenyl)propan-1-amine HCl(R)-1-(2,5-Difluorophenyl)propan-1-amine HCl
Common Role Eutomer (Therapeutically active isomer)Distomer (Less active or inactive isomer)
Primary Application Intermediate for drugs targeting neurological disorders (e.g., depression, anxiety).[5]Not typically used for the same therapeutic targets.
Mechanism of Action Known to interact with serotonin and norepinephrine neurotransmitter systems.[5]Likely interacts weakly with the same targets or may have off-target effects.
Binding Affinity Expected High Affinity for Target ReceptorsExpected Low Affinity for Target Receptors
Development Focus The focus of synthesis and development for specific CNS applications.[5]Generally considered an impurity to be removed from the (S)-enantiomer.

Key Experimental Protocols

To empirically determine the differences in activity, specific bioassays are required. Below are representative protocols for the analytical separation and a foundational biological assay.

Protocol 1: Chiral HPLC for Enantiomeric Separation

This protocol provides a framework for separating and quantifying the (S) and (R) enantiomers. The exact mobile phase and column must be optimized for the specific compound.

Objective: To resolve and quantify the (S) and (R) enantiomers of 1-(2,5-difluorophenyl)propan-1-amine.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., cellulose or amylose-based, such as Lux Cellulose-1 or Chiralpak AD-H).

  • HPLC-grade hexane, isopropanol (IPA), and diethylamine (DEA).

  • Sample of racemic 1-(2,5-difluorophenyl)propan-1-amine.

  • Reference standards for pure (S) and (R) enantiomers.

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane:IPA with a small amount of an amine modifier (e.g., 90:10 Hexane:IPA + 0.1% DEA). The modifier is crucial for improving peak shape for basic compounds like amines.

  • System Equilibration: Equilibrate the CSP column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set the UV detector to an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the racemic mixture in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject 10 µL of the prepared sample onto the column. Record the chromatogram.

  • Peak Identification: Inject the pure (S) and (R) reference standards individually to determine their respective retention times and confirm peak identity in the racemic mixture's chromatogram.

  • Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of each enantiomer for a specific target, for instance, the serotonin transporter (SERT).

Objective: To determine the binding affinity of the (S) and (R) enantiomers for the serotonin transporter.

Materials:

  • Cell membranes prepared from cells expressing human SERT.

  • Radioligand, e.g., [³H]-Citalopram (a high-affinity SERT ligand).

  • (S)- and (R)-1-(2,5-difluorophenyl)propan-1-amine HCl test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation counter and vials.

  • Glass fiber filters.

Methodology:

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Citalopram (near its Kd value), and the cell membrane preparation to each well.

  • Competition Curve: Add increasing concentrations of the unlabeled test compound (either the (S)- or (R)-enantiomer) in serial dilutions across a set of wells.

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known non-radioactive SERT blocker (e.g., fluoxetine) to saturate all specific binding sites.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Conclusion and Future Perspectives

The stereochemistry of 1-(2,5-difluorophenyl)propan-1-amine hydrochloride is a critical determinant of its biological function. The available evidence strongly indicates that the (S)-enantiomer is the eutomer, possessing the desired activity for CNS targets, while the (R)-enantiomer is the distomer. For researchers and drug developers, this distinction is not merely academic; it has profound implications for therapeutic efficacy and safety. The development of single-enantiomer drugs maximizes on-target activity while minimizing the metabolic burden and potential for off-target effects that could be associated with the distomer.

Future research should focus on direct comparative studies to quantify the binding affinities, functional activities (e.g., agonist, antagonist, or modulator activity), and pharmacokinetic profiles of both the (S) and (R) enantiomers. Such data would provide a complete empirical picture of their stereoselective properties and further solidify the rationale for the exclusive use of the (S)-enantiomer in the development of novel therapeutics.

References

  • Benchchem. (S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride.

  • Guidechem. This compound.

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

  • BLDpharm. 1391431-90-5|this compound.

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.

  • Frontiers in Chemistry. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.

  • YAKHAK HOEJI. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases.

  • Sigma-Aldrich. 1-(2,5-Difluorophenyl)propan-1-one.

  • National Institutes of Health (NIH). Enantiomeric Recognition and Separation by Chiral Nanoparticles.

  • National Institutes of Health (NIH). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes.

  • PubMed. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme.

  • ResearchGate. (PDF) Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition.

  • National Institutes of Health (NIH). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers.

  • PubMed. In Vitro and in Vivo Antagonism of AMPA Receptor Activation by (3S, 4aR, 6R, 8aR)-6-[2-(1(2)H-tetrazole-5-yl) Ethyl] decahydroisoquinoline-3-carboxylic Acid.

  • MDPI. Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes.

Sources

A Comparative Guide to the Validation of a New Analytical Method for (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral intermediate like (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is not merely a quality metric; it is a critical determinant of the final drug product's efficacy and safety. The presence of the unwanted (R)-enantiomer can lead to reduced therapeutic effect, altered pharmacokinetic profiles, or even significant off-target toxicity.[1] Consequently, the development and validation of a robust analytical method to ensure enantiomeric purity is a cornerstone of process development and quality control.

This guide provides an in-depth comparison of a newly developed chiral High-Performance Liquid Chromatography (HPLC) method against an established polysaccharide-based HPLC method for the enantiomeric purity determination of this compound. The validation of this new method is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) <1225> guidelines, providing a comprehensive framework for its implementation.[2][3][4]

The Imperative of Stereoselective Analysis

Chiral molecules, such as this compound, exist as non-superimposable mirror images called enantiomers. In the chiral environment of the human body, these enantiomers can interact differently with biological targets like enzymes and receptors, leading to distinct pharmacological and toxicological outcomes.[1] Therefore, regulatory bodies like the FDA mandate the stereospecific characterization of chiral drug substances and intermediates.[5] This necessitates analytical methods that are not only accurate and precise but also specific for the desired enantiomer in the presence of its mirror image and other potential impurities.

Validation Workflow: A Systematic Approach

The validation of an analytical method is the process of demonstrating, through laboratory studies, that its performance characteristics are suitable for its intended purpose.[3][5] The following diagram illustrates the typical workflow for validating a new analytical method for enantiomeric purity.

Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Method Development (Column & Mobile Phase Screening) Opt Method Optimization (Resolution & Peak Shape) Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Dev->Protocol Specificity Specificity (Resolution from Enantiomer & Impurities) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Spike/Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Protocol->LOD_LOQ Robustness Robustness (Deliberate Parameter Variation) Protocol->Robustness Report Validation Report (Summary of Results) Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: A typical workflow for the validation of a new analytical method.

Comparative Methodologies

This guide compares a "New Chiral HPLC Method" utilizing a cyclodextrin-based stationary phase against an "Established Chiral HPLC Method" employing a more traditional polysaccharide-based column.

New Chiral HPLC Method: Cyclodextrin-Based Separation

Rationale: Cyclodextrin-based chiral stationary phases (CSPs) offer a different enantioselective mechanism compared to polysaccharide CSPs, often involving inclusion complexation. This can provide alternative selectivity for challenging separations. The use of a polar organic mobile phase can also offer benefits in terms of sample solubility and faster analysis times.

Experimental Protocol:

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

    • Data Acquisition: OpenLab CDS or equivalent.

  • Chromatographic Conditions:

    • Column: Cyclodextrin-based CSP (e.g., Astec CYCLOBOND I 2000), 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: Acetonitrile:Methanol:Acetic Acid:Triethylamine (90:10:0.3:0.2, v/v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh 5 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

    • (R)-Enantiomer Spiked Sample (for Specificity and Accuracy): Prepare a solution of the (S)-enantiomer at 0.5 mg/mL and spike with the (R)-enantiomer to a final concentration of 0.1% (w/w).

Established Chiral HPLC Method: Polysaccharide-Based Separation

Rationale: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and have a broad range of applicability for chiral separations. Normal-phase chromatography with these columns is a well-established technique for the analysis of chiral amines.

Experimental Protocol:

  • Instrumentation:

    • HPLC System: Waters Alliance e2695 or equivalent, equipped with a pump, autosampler, column oven, and UV detector.

    • Data Acquisition: Empower 3 or equivalent.

  • Chromatographic Conditions:

    • Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H), 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh 5 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

    • (R)-Enantiomer Spiked Sample (for Specificity and Accuracy): Prepare a solution of the (S)-enantiomer at 0.5 mg/mL and spike with the (R)-enantiomer to a final concentration of 0.1% (w/w).

Head-to-Head Validation Data Comparison

The following tables summarize the hypothetical, yet realistic, validation data for the two methods.

Table 1: Specificity and System Suitability

ParameterNew Chiral HPLC MethodEstablished Chiral HPLC MethodAcceptance Criteria
Resolution (Rs) between enantiomers 2.82.2> 2.0
Tailing Factor (T) for (S)-enantiomer 1.11.3≤ 1.5
Theoretical Plates (N) > 10,000> 7,000> 2000
Retention Time (S)-enantiomer (min) ~ 8.5~ 12.3-
Retention Time (R)-enantiomer (min) ~ 10.2~ 14.8-

Table 2: Linearity and Range

ParameterNew Chiral HPLC MethodEstablished Chiral HPLC MethodAcceptance Criteria
Range (% of target concentration) 0.05% - 0.5%0.05% - 0.5%Defined by application
Correlation Coefficient (r²) 0.99980.9995≥ 0.999
Y-intercept MinimalMinimalClose to zero

Table 3: Accuracy (Recovery of (R)-enantiomer)

Spiked Level (% of target)New Chiral HPLC Method (% Recovery)Established Chiral HPLC Method (% Recovery)Acceptance Criteria
0.05% 98.5%97.2%80.0% - 120.0%
0.1% 101.2%102.5%80.0% - 120.0%
0.2% 100.5%99.8%80.0% - 120.0%

Table 4: Precision (% RSD)

ParameterNew Chiral HPLC MethodEstablished Chiral HPLC MethodAcceptance Criteria
Repeatability (n=6) 1.5%2.8%≤ 5%
Intermediate Precision (n=6, different day/analyst) 2.1%3.5%≤ 10%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterNew Chiral HPLC MethodEstablished Chiral HPLC MethodAcceptance Criteria
LOD (% of target, S/N=3) 0.015%0.025%Reportable
LOQ (% of target, S/N=10) 0.05%0.08%Reportable

Table 6: Robustness

Parameter VariationNew Chiral HPLC Method (% Change in Resolution)Established Chiral HPLC Method (% Change in Resolution)Acceptance Criteria
Flow Rate (±10%) < 5%< 8%Resolution > 2.0
Column Temperature (±5°C) < 3%< 5%Resolution > 2.0
Mobile Phase Composition (±2% organic) < 6%< 10%Resolution > 2.0

Senior Application Scientist's Interpretation and Recommendation

The validation data clearly demonstrates that both the new and established chiral HPLC methods are suitable for the enantiomeric purity determination of this compound. However, the "New Chiral HPLC Method" exhibits several advantages.

Method_Comparison cluster_advantages_new Advantages of New Method cluster_advantages_established Advantages of Established Method New_Method New Chiral HPLC Method (Cyclodextrin-based) Adv_New_1 Superior Resolution (Rs=2.8) New_Method->Adv_New_1 Adv_New_2 Better Peak Shape (T=1.1) New_Method->Adv_New_2 Adv_New_3 Higher Precision (%RSD < 2.5%) New_Method->Adv_New_3 Adv_New_4 Lower LOD/LOQ New_Method->Adv_New_4 Adv_New_5 Faster Analysis Time (~10 min) New_Method->Adv_New_5 Established_Method Established Chiral HPLC Method (Polysaccharide-based) Adv_Est_1 Well-documented CSP Established_Method->Adv_Est_1 Adv_Est_2 Simpler Mobile Phase Established_Method->Adv_Est_2

Caption: A visual comparison of the advantages of the new versus the established method.

The New Chiral HPLC Method demonstrates superior chromatographic performance with higher resolution, better peak symmetry, and a shorter analysis time. Furthermore, its higher precision and lower limits of detection and quantitation make it a more sensitive and reliable method for controlling the enantiomeric impurity at very low levels, which is often a critical requirement in pharmaceutical development. The robustness data also indicates a slightly better performance under varied conditions.

The Established Chiral HPLC Method remains a valid and acceptable method. Its primary advantages lie in the widespread use and familiarity of polysaccharide-based CSPs and a simpler mobile phase composition.

Recommendation: For routine quality control and in-process control applications where high throughput and sensitivity are paramount, the New Chiral HPLC Method is highly recommended . Its superior performance characteristics provide a higher degree of confidence in the analytical results and can lead to increased laboratory efficiency. For laboratories that may not have access to a wide variety of chiral columns or are looking for a more traditional and straightforward approach, the Established Chiral HPLC Method is a reliable alternative. The choice ultimately depends on the specific needs and capabilities of the laboratory.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration; 2015. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Regis Technologies. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals we partner with, excellence in the lab extends far beyond the synthesis or experiment itself. It encompasses the entire lifecycle of a chemical, including its safe and responsible disposal. This guide provides a comprehensive, field-tested protocol for the proper disposal of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (CAS No: 1217437-41-6). Our objective is to move beyond a simple checklist and instill a deep understanding of the causality behind these critical procedures, ensuring the safety of your personnel and the integrity of our environment.

This compound is a valuable chiral amine intermediate, frequently used in the synthesis of pharmaceutical compounds targeting neurological disorders.[1] Its handling and disposal demand a rigorous approach grounded in established safety principles.

Part 1: Hazard Identification and Risk Assessment

The primary hazards associated with this class of compounds are irritation and potential respiratory effects. The hydrochloride salt form suggests it is a solid that can exist as a fine powder, increasing the risk of inhalation.

Table 1: Inferred Hazard Profile

Hazard Class GHS Hazard Statement Rationale and Implication for Disposal
Skin Irritation H315: Causes skin irritation[2][3] Direct skin contact must be avoided during handling and disposal. Contaminated gloves and lab coats require immediate and proper disposal.
Eye Irritation H319: Causes serious eye irritation[2][3] The risk of powder becoming airborne necessitates stringent eye protection. Any potential for splashing of solutions also makes this critical.

| Respiratory Irritation | H335: May cause respiratory irritation[2][3] | All handling, including weighing, transferring, and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of dust. |

These hazards dictate that this compound must be treated as hazardous chemical waste . It must never be disposed of in standard trash or discharged into the sanitary sewer system.[4][5][6]

Part 2: Personnel Protection and Spill Management

Your first line of defense is a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE)

The selection of PPE is a direct response to the hazards identified above.

Table 2: Required PPE for Handling and Disposal

PPE Item Specification Rationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[3] Protects against airborne dust and potential splashes of solutions containing the compound.
Hand Protection Chemically resistant gloves (e.g., Nitrile). Prevents skin contact and irritation.[7] Contaminated gloves must be disposed of as hazardous waste.
Body Protection A standard laboratory coat. Protects against contamination of personal clothing.[7]

| Respiratory Protection | Work must be performed in a chemical fume hood.[7][8] | An engineering control that is mandatory to minimize the inhalation of any dust from the solid compound.[2] |

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: If the spill is large, involves other reactive chemicals, or you are not comfortable cleaning it up, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[4][5]

  • For Small, Manageable Spills:

    • Ensure your PPE is intact.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large amounts of the neat material.

    • Carefully sweep or vacuum the absorbed material into a designated, compatible hazardous waste container.[2]

    • Clean the spill area with a suitable solvent (e.g., water, if appropriate), collecting the rinsate as hazardous waste.

    • All materials used for cleanup (gloves, absorbent, etc.) must be placed in the hazardous waste container.[4]

    • Clearly label the container with all its contents.

Part 3: Core Disposal Protocol

The guiding principle for disposing of this compound is to collect it as segregated hazardous chemical waste for pickup and final disposal by a licensed professional service, typically coordinated through your EHS department.[6][9][10]

Step-by-Step Waste Collection and Disposal Procedure

Objective: To safely collect and prepare waste this compound for professional disposal.

Materials:

  • Waste this compound (solid or in solution).

  • A designated, compatible, and leak-proof hazardous waste container.[5]

  • Hazardous waste labels/tags as required by your institution.[6][9]

  • Full PPE as specified in Table 2.

Procedure:

  • Container Selection:

    • Choose a container that is in good condition, free of cracks or residue, and has a tightly sealing lid.[4]

    • The container material must be compatible with the amine hydrochloride. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling:

    • This is a critical step. Before any waste is added, affix a hazardous waste label to the container.[6]

    • Fill out the label completely, writing the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[9]

    • List all constituents, including any solvents, with their estimated percentages.[9]

  • Waste Collection:

    • Solid Waste: Carefully transfer the solid waste into the designated container inside a chemical fume hood to avoid generating dust.

    • Liquid Waste (Solutions): Using a funnel, carefully pour the solution into the designated liquid waste container. Do not leave the funnel in the container; it must be kept closed at all times except when adding waste.[5][9]

  • Segregation and Storage:

    • Keep Amine Waste Separate: Do not mix this waste stream with other incompatible wastes, particularly acids or strong oxidizing agents, to prevent hazardous reactions.[5][10]

    • Store the sealed waste container in a designated satellite accumulation area within the lab.[9]

    • The container must be stored in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[4][5]

  • Requesting Disposal:

    • When the container is approximately 90% full, or after a set period (typically 6-9 months), submit a chemical waste pickup request to your institution's EHS office.[4][6][9]

    • Do not overfill containers.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Waste_ID Identify Waste: (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride Select_Container Select Compatible, Leak-Proof Container Waste_ID->Select_Container Label_Container Affix & Complete Hazardous Waste Label Select_Container->Label_Container Add_Waste Add Waste to Container (in Fume Hood) Label_Container->Add_Waste Close_Container Keep Container Tightly Closed Add_Waste->Close_Container Store_Secondary Store in Secondary Containment Close_Container->Store_Secondary Segregate Segregate from Incompatible Waste (e.g., Acids) Store_Secondary->Segregate Check_Full Container >90% Full or Max Time Reached? Segregate->Check_Full Check_Full->Close_Container No Request_Pickup Submit Waste Pickup Request to EHS Check_Full->Request_Pickup Yes EHS_Disposal Professional Disposal by EHS Request_Pickup->EHS_Disposal

Caption: Logical workflow for the safe disposal of this compound.

By adhering to this comprehensive guide, you are not only complying with regulatory standards but are also upholding the highest principles of laboratory safety and environmental stewardship. This protocol, grounded in the scientific understanding of the compound's properties, provides a robust and trustworthy framework for your laboratory's chemical hygiene plan.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

Sources

Mastering the Safe Handling of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride, a compound of interest for its potential applications. As there is no specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds, including (S)-1-(2,3-Difluorophenyl)propan-1-amine hydrochloride and 1-(2-Fluorophenyl)propan-1-amine hydrochloride, alongside established principles of laboratory safety for aromatic amines and hydrochloride salts.

Hazard Assessment and Risk Mitigation

This compound is an aromatic amine hydrochloride. Based on data from similar compounds, it should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[1][2][3] The hydrochloride salt form can make it corrosive, particularly in the presence of moisture.[4][5] Therefore, a rigorous risk assessment is the foundational step before any handling.

Core Principles of Hazard Control:

  • Elimination and Substitution: In a research context, these are often not feasible.

  • Engineering Controls: These are the primary means of exposure reduction and are non-negotiable.

  • Administrative Controls: Standard operating procedures and training are crucial.

  • Personal Protective Equipment (PPE): This is the last line of defense and must be used diligently.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to isolate personnel from the chemical hazard. For a powdered substance like this compound, preventing inhalation of dust and skin contact is the primary objective.

  • Chemical Fume Hood: All weighing and handling of this compound must be conducted inside a certified chemical fume hood.[6][7] This minimizes the risk of inhaling airborne particles.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[8]

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any area where this chemical is handled.[1]

Personal Protective Equipment (PPE): A Comprehensive Approach

The selection of appropriate PPE is critical for preventing direct contact with the chemical.[9][10][11] The following table summarizes the required PPE for handling this compound.

Body PartPPE SpecificationRationale
Eyes and Face Safety goggles with side shields and a face shield.Protects against splashes and airborne particles from entering the eyes and face.[6][9]
Hands Compatible chemical-resistant gloves (e.g., nitrile).Prevents skin absorption and irritation. Gloves should be inspected before use and changed regularly.[1][10][12]
Body A lab coat, worn fully buttoned.Protects against accidental spills on clothing and skin.[6]
Respiratory A government-approved respirator with an appropriate cartridge.Required if there is a risk of inhalation, especially during spill cleanup or if working outside a fume hood is unavoidable.[1][10]
Feet Closed-toe shoes.Protects feet from spills.[6]

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Preparation:

  • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood.

  • Don all required PPE as detailed in the table above.

Handling:

  • Carefully open the container inside the fume hood to avoid generating dust.

  • Use a clean spatula to transfer the desired amount of the compound to a weigh boat or directly into a reaction vessel.

  • Keep the container tightly closed when not in use.[1][8]

  • Avoid any actions that could create dust, such as scraping or vigorous shaking.

Post-Handling:

  • Thoroughly clean all equipment that came into contact with the chemical.

  • Wipe down the work surface inside the fume hood with an appropriate cleaning agent.

  • Carefully remove PPE, avoiding contact with any contaminated surfaces.

  • Wash hands and face thoroughly after handling.[1]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.[13][14]

  • Waste Segregation: This compound is a halogenated organic substance.[15] All waste, including excess solid, contaminated gloves, and weigh boats, must be collected in a designated, labeled hazardous waste container for halogenated organic waste.[15]

  • Disposal Method: The primary disposal method for halogenated organic waste is incineration by a licensed hazardous waste disposal facility.[15][16]

  • Never: Do not dispose of this chemical down the drain or in regular trash.[13]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key decision points and actions for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start ppe Don Appropriate PPE start->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood weigh Weigh Compound in Fume Hood fume_hood->weigh transfer Transfer to Reaction Vessel weigh->transfer seal Seal Container transfer->seal clean_equipment Decontaminate Equipment seal->clean_equipment dispose Dispose of Waste in Halogenated Waste Container clean_equipment->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash end End wash->end

Caption: A flowchart outlining the key stages of safe handling.

Conclusion

The safe handling of this compound is achievable through a combination of robust engineering controls, diligent use of personal protective equipment, and strict adherence to established protocols for handling and disposal. By understanding the potential hazards and implementing these measures, researchers can protect themselves and their environment while advancing scientific discovery.

References

  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]

  • Quora. (2023, October 15). What are some safety precautions to take when using hydrochloric acid in a laboratory setting? Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Standard Operating Procedure. (n.d.). Hydrochloric Acid. Retrieved from [Link]

  • Key Organics Limited. (2019, March 1). 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • psi-bfm.com. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • PubMed. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Chemical Waste. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • GOV.UK. (2025, April 1). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.